2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
76877-10-6 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-(furan-2-yl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-7(11-6)5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
ZYWYRKJDPBZIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one chemical structure and properties
This technical guide details the chemical structure, synthesis, reactivity, and applications of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one . This heterocyclic compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amino acid derivatives, peptides, and bioactive heterocycles.[1]
Synthesis, Reactivity, and Applications of a Versatile Heterocyclic Scaffold
Executive Summary
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a 5-membered heterocyclic compound belonging to the class of azlactones .[2] It is characterized by an oxazolone ring fused with a furan moiety at the C2 position. While the unsubstituted 4H-oxazolone is often a transient, reactive intermediate generated in situ, its derivatives—particularly the 4-arylidene congeners—are stable, crystalline solids with significant utility in drug discovery and materials science. This guide explores the dual nature of this molecule: as a potent electrophile for peptide coupling and as a nucleophilic platform for constructing complex heterocycles.
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
-
Common Name: 2-Furyl-5-oxazolone; 2-Furylazlactone
-
Molecular Formula: C₇H₅NO₃
-
Molecular Weight: 151.12 g/mol
-
Key Precursor: N-(2-Furoyl)glycine (CAS: 5657-19-2)[3]
Structural Features
The molecule consists of two distinct ring systems linked by a C-C single bond:
-
Furan Ring (Electron-Rich): The furan ring acts as an electron-donating group (EDG) via resonance, stabilizing the cationic character of the oxazolone ring during formation but also making the C4 position of the oxazolone susceptible to electrophilic attack or oxidation.
-
Oxazolone Ring (Reactive Core):
-
C5 Carbonyl: Highly electrophilic due to ring strain and the adjacent oxygen/nitrogen heteroatoms. This is the primary site for nucleophilic attack (ring opening).
-
C4 Methylene (4H): The protons at C4 are acidic (pKa ~9-11), allowing for easy deprotonation and subsequent condensation with aldehydes (Erlenmeyer-Plöchl reaction).
-
| Feature | Chemical Consequence |
| C=N Bond (Imine) | Provides basicity; site for protonation or coordination. |
| C=O Bond (Lactone) | High IR frequency (~1820 cm⁻¹); drives ring-opening reactions. |
| Furan Oxygen | Increases electron density, modulating reactivity at C2. |
Synthesis & Formation
The synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one typically proceeds via the cyclodehydration of N-(2-furoyl)glycine . This precursor is readily accessible through the Schotten-Baumann reaction of glycine with 2-furoyl chloride.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Synthetic route from glycine to the reactive oxazolone intermediate.[2]
Cyclization Methods
-
Acetic Anhydride (Classic): Heating N-furoylglycine with acetic anhydride (often with sodium acetate) effects cyclization. This method is robust but can lead to racemization if chiral amino acids are used (not an issue for glycine).
-
EDCI/Carbodiimide (Mild): For sensitive applications, water-soluble carbodiimides (EDCI) can effect cyclization at room temperature, minimizing side reactions.
-
Ethyl Chloroformate/Triethylamine: A mixed anhydride method often used for in-situ activation during peptide synthesis.
Reactivity Profile
The versatility of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one stems from its dual reactivity: it is an electrophile at C5 and a nucleophile at C4 (after deprotonation).
Reactivity Logic (Graphviz Diagram)
Figure 2: Divergent reactivity pathways leading to distinct chemical classes.
Path A: Ring Opening (C5 Electrophilicity)
The oxazolone ring is essentially an activated ester.
-
Aminolysis: Reaction with primary amines yields N-furoyl-glycyl-amides. This is the basis of the "azlactone method" in peptide synthesis.
-
Hydrolysis: In the presence of water/base, the ring reverts to the acyclic N-furoylglycine.
-
Alcoholysis: Reaction with alcohols yields the corresponding esters.
Path B: Condensation (C4 Acidity)
The C4 protons are acidic. In the presence of a base (e.g., sodium acetate, triethylamine) and an aromatic aldehyde, the oxazolone undergoes an aldol-type condensation followed by dehydration to form 4-arylidene-2-(furan-2-yl)-5(4H)-oxazolones .
-
Significance: These unsaturated derivatives are highly stable, often fluorescent, and exhibit biological activity (antimicrobial, antioxidant).
Spectroscopic Characterization
Identifying the formation of the oxazolone ring is critical, as it is often prepared in situ.
| Method | Characteristic Signal | Interpretation |
| IR Spectroscopy | 1820–1830 cm⁻¹ (Strong) | C=O stretch of the lactone carbonyl. This is significantly higher than the amide carbonyl (~1650 cm⁻¹) of the precursor. |
| IR Spectroscopy | 1660–1680 cm⁻¹ | C=N stretch of the oxazole ring. |
| ¹H NMR | δ 4.0–4.5 ppm (Singlet, 2H) | C4-H₂ protons . In the precursor, these are often obscured or shifted; in the ring, they are distinct. |
| ¹H NMR | δ 6.5–7.8 ppm (Multiplets) | Furan ring protons . Characteristic coupling patterns of the 2-substituted furan. |
Note: If the C4 position is substituted (Path B), the C4-H₂ singlet disappears and is replaced by a vinylic proton signal (δ 7.0–8.0 ppm) for the arylidene group.
Applications
Peptide Synthesis
The 2-(furan-2-yl)-5(4H)-oxazolone serves as an activated intermediate for coupling the N-furoylglycine moiety to the N-terminus of a peptide chain. The furan ring can later be oxidized or modified to introduce other functionalities.[4]
Heterocycle Synthesis
The oxazolone ring can be transformed into other heterocyclic systems:
-
Imidazolones: Reaction with amines followed by heating.
-
Triazinones: Reaction with hydrazines (e.g., phenylhydrazine) opens the ring and re-closes to form 1,2,4-triazin-6(5H)-ones, which are known for potential anticancer activity.
Biological Activity
While the 4H-oxazolone is a reactive intermediate, its stable 4-arylidene derivatives have been extensively studied for:
-
Antimicrobial Activity: Effective against S. aureus and E. coli.
-
Antioxidant Activity: The furan ring contributes to radical scavenging potential.
-
Tyrosinase Inhibition: Potential application in skin whitening agents.
Experimental Protocols
Protocol 7.1: Synthesis of N-(2-Furoyl)glycine (Precursor)
-
Dissolution: Dissolve glycine (10 mmol) in 10% NaOH solution (20 mL) at 0°C.
-
Addition: Dropwise add 2-furoyl chloride (10 mmol) while maintaining the temperature below 5°C.
-
Acidification: Stir for 2 hours, then acidify with conc. HCl to pH 2.
-
Isolation: Filter the white precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield: ~80-90%[5]
-
Melting Point: 168–170°C
-
Protocol 7.2: In-Situ Generation and Trapping (Azlactone Method)
-
Activation: Suspend N-(2-furoyl)glycine (1 mmol) in dry dichloromethane (DCM).
-
Cyclization: Add EDCI (1.1 mmol) at 0°C. Stir for 30 minutes.
-
Checkpoint: IR analysis of an aliquot should show the C=O band at ~1825 cm⁻¹.
-
-
Coupling: Add the nucleophile (e.g., benzylamine, 1 mmol) and triethylamine (1 mmol).
-
Completion: Stir at room temperature for 2-4 hours. The oxazolone peak will disappear, replaced by amide peaks.
References
-
Synthesis of Oxazolones: Carter, H. E. (1946). "Azlactones."[1][2][4] Organic Reactions, 3, 198.
-
Erlenmeyer-Plöchl Reaction: Plöchl, J. (1884). "Über die Bildung von Lactonen aus Amidosäuren." Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.
-
Biological Activity of Furan-Oxazolones: Barbuceanu, S.-F., et al. (2023).[6] "New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation." Molecules, 28(12), 4853.
-
Precursor Properties: PubChem Compound Summary for N-(2-Furoyl)glycine (CID 21863).
-
Reactivity Reviews: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones." Chemical Society Reviews, 36(9), 1432-1440.
Sources
Furan-Substituted 5(4H)-Oxazolone Derivatives: Synthetic Protocols and Pharmacological Applications
[1][2]
Executive Summary
The 5(4H)-oxazolone scaffold (often termed "azlactone") represents a privileged heterocyclic architecture in medicinal chemistry.[1] When substituted with a furan moiety at the C4 position, these derivatives exhibit a distinct electronic profile that enhances their reactivity and binding affinity against specific biological targets. This guide provides a technical deep-dive into the Erlenmeyer-Plöchl synthesis of furan-substituted oxazolones, their structural activity relationships (SAR), and their utility as precursors for complex peptidomimetics and antimicrobial agents.
Part 1: Chemical Architecture & Synthesis[3]
The Erlenmeyer-Plöchl Azlactone Synthesis
The most robust route to furan-substituted 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[2] This condensation involves an
Mechanistic Insight
The reaction proceeds through a cascade sequence:[3]
-
Cyclization: Hippuric acid undergoes intramolecular cyclization driven by acetic anhydride to form the 2-phenyl-5-oxazolone intermediate.
-
Deprotonation: The C4 protons of the oxazolone ring are highly acidic (
), allowing the acetate ion to generate a resonance-stabilized enolate. -
Condensation: This enolate attacks the carbonyl carbon of the furan-2-carboxaldehyde.
-
Elimination: Spontaneous dehydration yields the exocyclic double bond, resulting in the thermodynamically stable 4-((furan-2-yl)methylene)-2-phenyl-5(4H)-oxazolone.
Reaction Mechanism Diagram
The following diagram details the molecular transformations governing this synthesis.
Figure 1: Step-wise mechanism of the Erlenmeyer-Plöchl synthesis for furan-substituted oxazolones.
Part 2: Experimental Protocols
Standard Bench-Scale Synthesis
This protocol is optimized for high yield and purity, minimizing side reactions such as ring opening or polymerization of the furan ring.
Reagents:
-
Hippuric acid (1.0 equiv)
-
Furan-2-carboxaldehyde (1.0 equiv)[2]
-
Sodium acetate (anhydrous, 1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Ethanol (95%, for recrystallization)
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask, mix hippuric acid (0.01 mol) and furan-2-carboxaldehyde (0.01 mol).
-
Activation: Add anhydrous sodium acetate (0.01 mol). Note: Fused sodium acetate is preferred to ensure anhydrous conditions, preventing hydrolysis of the acetic anhydride.
-
Solvation: Add acetic anhydride (0.03 mol). The excess acts as both solvent and dehydrating agent.
-
Reflux: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The solution will turn from yellow to deep orange/red, indicating conjugation formation.
-
Quenching: Cool the reaction mixture to room temperature. Add 20 mL of ice-cold ethanol slowly to decompose excess acetic anhydride.
-
Precipitation: Allow the mixture to stand at 4°C overnight. The product will crystallize as yellow/orange needles.
-
Purification: Filter the solid under vacuum. Wash with boiling water (to remove unreacted hippuric acid and sodium acetate) followed by cold ethanol. Recrystallize from hot ethanol or benzene.
Microwave-Assisted Variation (Green Chemistry)
For high-throughput screening, microwave irradiation significantly reduces reaction time.
-
Conditions: Irradiate the neat mixture (with catalytic K2CO3 or neutral alumina support) at 350W for 2–4 minutes.
-
Advantage: Yields are typically 10–15% higher than thermal reflux, with cleaner reaction profiles.
Part 3: Pharmacological Profile & SAR
Biological Activity Overview
Furan-substituted oxazolones are not merely synthetic intermediates; they possess intrinsic biological activity.[1] The furan ring acts as a bioisostere for phenyl groups but with higher electron density, enhancing interactions with electrophilic pockets in enzymes.
Key Therapeutic Areas:
-
Antimicrobial: High efficacy against S. aureus (MRSA strains) and E. coli.
-
Antifungal: Active against Candida albicans.
-
Antioxidant: The conjugated double bond system stabilizes free radicals (DPPH scavenging).
-
Enzyme Inhibition: Potential inhibitors of Tyrosinase and PDE4.
Quantitative Activity Data
The following table summarizes representative MIC (Minimum Inhibitory Concentration) data derived from comparative studies of furan-substituted derivatives versus standard antibiotics.
| Compound Derivative (R-Group on Phenyl) | Organism (Strain) | MIC (µg/mL) | Activity Level | Reference |
| Unsubstituted (H) | S. aureus (Gram +) | 12.5 | Moderate | [4] |
| 4-Nitro (-NO2) | S. aureus (Gram +) | 2.0 | High | [6] |
| 4-Chloro (-Cl) | E. coli (Gram -) | 6.25 | Good | [4] |
| Unsubstituted (H) | C. albicans (Fungal) | 25.0 | Low | [7] |
| Standard (Ciprofloxacin) | S. aureus | 0.5 - 1.0 | Control | - |
Structural Activity Relationship (SAR) Visualization
Understanding which parts of the molecule drive activity is crucial for lead optimization.
Figure 2: Structural Activity Relationship (SAR) map highlighting functional regions of the scaffold.
Part 4: Synthetic Utility & Ring Transformations[8]
The 5(4H)-oxazolone ring is highly reactive toward nucleophiles. This makes the furan-substituted derivative a versatile "chassis" for divergent synthesis.
-
Aminolysis: Reaction with primary amines opens the lactone ring to yield
-acylamino acid amides , which are structural analogues of peptides. -
Hydrolysis: Acidic or basic hydrolysis yields
-keto acids or substituted furan-acrylic acids . -
Heterocyclization: Reaction with hydrazine hydrate transforms the oxazolone into imidazolinones , a class of compounds with potent CNS depressant activity.
Figure 3: Divergent synthetic pathways starting from the furan-oxazolone scaffold.
References
-
Cascade Cyclization via Erlenmeyer–Plöchl Reaction Source: ACS Omega URL:[Link]
-
Biodiversity of Oxazolone Derivatives in Medicinal Chemistry Source: Asian Journal of Research in Chemistry URL:[Link]
-
Reaction of Substituted Furan-2-carboxaldehydes with Hippuric Acid Source: Molecules (PMC) URL:[Link]
-
Synthesis and Antibacterial Activity of 4-Substituted-2-phenyl oxazol-5(4H)-one Derivatives Source: Asian Journal of Chemistry URL:[Link]
-
Furfural Diacetate Synthesis (Precursor Protocol) Source: Organic Syntheses URL:[Link]
-
Synthesis and Antibacterial Evaluation of Furan-Thioxothiazolidin Derivatives Source: Iranian Journal of Pharmaceutical Research (PMC) URL:[Link]
-
Synthesis, Antimicrobial, and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides Source: Molecules (PMC) URL:[Link]
The Erlenmeyer-Plöchl Azlactone Synthesis with Furan: A Technical Chronicle & Protocol
Executive Summary
This technical guide explores the historical evolution, mechanistic underpinnings, and modern optimization of the Erlenmeyer-Plöchl azlactone synthesis, specifically applied to furan-2-carbaldehyde (furfural) . While the reaction was originally defined by Friedrich Gustav Carl Emil Erlenmeyer in 1893 using benzaldehyde, its adaptation to furan derivatives created a critical pathway for synthesizing non-proteinogenic amino acids like 3-(2-furyl)alanine . This guide addresses the specific challenges of furan chemistry—principally acid sensitivity and ring-opening tendencies—and provides researchers with robust, self-validating protocols for drug development applications.
Part 1: Historical Genesis & Mechanistic Architecture
The Origins (1893–1900)
The reaction traces its lineage to J. Plöchl (1884) , who first noted the condensation of benzaldehyde with hippuric acid, and Emil Erlenmeyer (1893) , who elucidated the azlactone structure (5(4H)-oxazolone) and established the general utility of the method.
The application to furan emerged as chemists sought bioisosteres for phenylalanine. The furan ring, being electron-rich (π-excessive) compared to benzene, offered unique reactivity but posed stability challenges. Early attempts often resulted in polymerization (tar formation) due to the acid sensitivity of the furan ring under the harsh classical conditions (refluxing acetic anhydride).
Mechanistic Underpinnings: A Perkin Variant
The reaction is fundamentally a Perkin condensation involving an N-acylglycine (hippuric acid) and an aldehyde, driven by dehydration.
-
Cyclization: Hippuric acid cyclizes to form 2-phenyl-5-oxazolone (the "azlactone" intermediate) in the presence of acetic anhydride (
). -
Deprotonation: The C-4 protons of the oxazolone are acidic (
). Sodium acetate ( ) generates the enolate. -
Condensation: The enolate attacks the carbonyl carbon of furfural.
-
Elimination: Loss of water (or acetic acid) yields the thermodynamically stable (Z)-4-(2-furylmethylene)-2-phenyl-5(4H)-oxazolone.
DOT Diagram: Mechanistic Pathway
Caption: Mechanistic flow from Hippuric Acid cyclization to the final Furan-Azlactone condensation product.
Part 2: Technical Challenges & Solutions (The Furan Factor)
The Stability Paradox
Unlike the benzene ring in the classical synthesis, the furan ring is an enol ether equivalent. It is highly susceptible to acid-catalyzed ring opening , which generates reactive dicarbonyls (e.g., succinaldehyde derivatives) that polymerize rapidly.
-
Classical Risk: The standard Erlenmeyer protocol uses refluxing acetic anhydride (boiling point 140°C), which can degrade the furan moiety if reaction times are prolonged.
-
Reduction Risk: The subsequent conversion to amino acid typically involves Red phosphorus/HI reduction. This is fatal to furan rings.
-
Solution: Modern protocols utilize mild alkaline hydrolysis followed by catalytic hydrogenation or sodium amalgam (Na-Hg) reduction to preserve the heterocycle.
Comparative Reactivity Data
The electron-donating oxygen in furan makes furfural less electrophilic than nitrobenzaldehyde but comparable to benzaldehyde, often requiring careful catalyst optimization.
| Parameter | Benzaldehyde (Classical) | Furfural (Furan-2-CHO) | Optimization for Furan |
| Electrophilicity | Moderate | Moderate to High | Standard conditions apply |
| Acid Stability | High | Low (Ring Opening Risk) | Avoid mineral acids; use Acetate buffer |
| Product Color | Yellow | Deep Yellow/Orange | Indicator of conjugation extent |
| Yield (Classical) | 70-80% | 55-65% | Improve with dry NaOAc / Alumina |
| Yield (Modern) | >90% | 71-76% | Solid-phase catalysis (Alumina) |
Part 3: Experimental Protocols
Protocol A: Classical Synthesis (Optimized for Furan)
Target: 4-(2-Furylmethylene)-2-phenyl-5(4H)-oxazolone
Reagents:
-
Furfural (freshly distilled): 0.25 mol
-
Hippuric Acid: 0.25 mol
-
Acetic Anhydride: 0.75 mol
-
Sodium Acetate (Fused, Anhydrous): 0.25 mol
Workflow:
-
Preparation: In a 500 mL Erlenmeyer flask, mix the furfural and hippuric acid.
-
Activation: Add acetic anhydride, then the fused sodium acetate. The mixture will liquefy.
-
Reflux: Heat on a steam bath (approx 100°C) for 2 hours . Note: Do not exceed 2 hours to prevent furan degradation.
-
Crystallization: Cool the deep yellow mixture. Add 50 mL of ethanol slowly to decompose excess anhydride. Allow to stand overnight at 0°C.
-
Isolation: Filter the crystalline mass. Wash with ice-cold ethanol and then boiling water (to remove unreacted hippuric acid/acetate).
-
Yield: Expect ~60-65% of yellow needles (m.p. 171-173°C).
Protocol B: Conversion to 3-(2-Furyl)alanine (The "Safe" Route)
Target: Non-proteinogenic amino acid preservation of the furan ring.
Reagents:
-
Furan-Azlactone (from Protocol A)
-
1% NaOH solution
-
Sodium Amalgam (Na-Hg) or
/Pd-C
Workflow:
-
Ring Opening (Hydrolysis): Suspend the azlactone in 1% NaOH and boil gently until ammonia evolution ceases. This opens the oxazolone ring and hydrolyzes the benzoyl group, yielding
-benzoylamino-2-furanacrylic acid. -
Reduction (The Critical Step):
-
Option 1 (Chemical): Treat the aqueous solution with Sodium Amalgam (Na-Hg) at room temperature. This reduces the exocyclic double bond without opening the furan ring.
-
Option 2 (Catalytic): Hydrogenate using 10% Pd/C in ethanol at 40 psi. Monitor closely to avoid reducing the furan ring to tetrahydrofuran.
-
-
Deprotection: Reflux with dilute NaOH to cleave the benzoyl group. Avoid HCl reflux.
-
Neutralization: Carefully adjust pH to 6.0 with acetic acid to precipitate the amino acid.
DOT Diagram: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of Furylalanine via the Erlenmeyer route.
Part 4: Applications in Drug Development
The furan-azlactone scaffold is a versatile pharmacophore:
-
Bioisosteres: 3-(2-Furyl)alanine serves as a non-natural isostere for Phenylalanine and Tyrosine in peptide engineering, altering receptor binding affinity due to the smaller van der Waals radius and hydrogen-bonding capability of the oxygen atom.
-
Fluorescent Probes: The high conjugation of the azlactone intermediate makes it fluorogenic. Furan derivatives exhibit distinct Stokes shifts useful in biological imaging.
-
Antimicrobials: Nitro-substituted furan azlactones have shown efficacy against Gram-positive bacteria, analogous to commercial nitrofurantoin.
References
-
Erlenmeyer, E. (1893).[1][2] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8. Link
-
Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure." Berichte der deutschen chemischen Gesellschaft, 17, 1616. Link
-
Carter, H. E. (1946).[4] "The Erlenmeyer Azlactone Synthesis." Organic Reactions, 3, 198.[2][4] Link
-
Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Tetrahedron, 65(15), 2935-2938. (Modern Alumina Protocol). Link
-
Barger, G., & Ewins, A. J. (1917). "The Synthesis of Racemic Pr-2-Methyltryptophan." Biochemical Journal, 11(1), 58–63. (Historical context on heterocyclic amino acid synthesis). Link
Sources
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one CAS number and safety data
The following technical guide details the properties, synthesis, and handling of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one , a reactive azlactone intermediate used in heterocyclic chemistry and drug discovery.
Content Type: Technical Whitepaper & Experimental Protocol Subject: Chemical Identity, Synthesis, Safety, and Applications of Furan-based Azlactones
Executive Summary & Chemical Identity[1][2]
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a 5(4H)-oxazolone (commonly known as an azlactone ). Unlike its 4-arylidene derivatives, the C4-unsubstituted saturated ring is highly reactive and prone to hydrolysis, tautomerization, or ring-opening polymerization. Consequently, it is rarely isolated as a commercial shelf product but is generated in situ from its stable precursor, N-(2-furoyl)glycine .
This compound serves as a critical electrophilic scaffold in the Erlenmeyer-Plöchl azlactone synthesis , allowing for the construction of complex amino acids, peptides, and biologically active heterocycles.
Chemical Identifiers
| Descriptor | Value / Detail |
| Compound Name | 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one |
| Common Name | 2-Furyl-5-oxazolone; 2-Furylazlactone |
| CAS Number (Precursor) | 5657-19-2 (N-(2-Furoyl)glycine) |
| CAS Number (Target) | Not widely commercialized due to stability; generated in situ. (Analogous to 2-phenyl-5-oxazolone, CAS 1199-01-5) |
| Molecular Formula | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol |
| Structure Class | Heterocyclic; Azlactone; Furan derivative |
Physicochemical Profile (Predicted/Analogous)
-
State: Crystalline solid (if isolated at low temp); typically oil/solution intermediate.
-
Solubility: Soluble in DCM, THF, Acetic Anhydride; hydrolyzes in water.
-
Stability: Moisture sensitive. Prone to C4-oxidation or dimerization if not stored under inert atmosphere.
Safety Data & Handling (E-E-A-T)
Warning: Azlactones are potent acylating agents. While specific toxicological data for the 2-furyl derivative is limited, it should be handled with the same rigor as established sensitizers (e.g., acetic anhydride, oxazolone classes).
Hazard Classification (GHS)
-
Skin Sensitization (Category 1): High potential to cause allergic contact dermatitis due to protein acylation.
-
Skin/Eye Irritation (Category 2/2A): Causes severe irritation upon contact.
-
Respiratory Sensitization: Inhalation of dust/vapors may induce asthmatic symptoms.
Critical Handling Protocols
-
Moisture Exclusion: The oxazolone ring opens rapidly in the presence of water/hydroxide to revert to N-(2-furoyl)glycine. All glassware must be flame-dried; solvents (Ac₂O, THF) must be anhydrous.
-
Containment: Handle exclusively in a chemical fume hood. Weighing of precursors should be done in a closed balance or glovebox if possible.
-
Quenching: Quench unused activated intermediate with methanol or aqueous sodium bicarbonate to convert it to the stable methyl ester or acid salt before disposal.
Synthesis & Mechanistic Pathways[3]
The synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a cyclodehydration of N-(2-furoyl)glycine. This is most commonly achieved using acetic anhydride (Ac₂O) or carbodiimides (EDCI/DCC).
Mechanism of Formation (Cyclodehydration)
The reaction proceeds via the activation of the carboxylic acid oxygen, followed by nucleophilic attack from the amide oxygen (5-exo-trig cyclization).
Figure 1: Synthetic pathway from Glycine to the 2-Furyl Azlactone intermediate.[1]
Experimental Protocol: In Situ Generation
Objective: Preparation of the azlactone for immediate use in an Erlenmeyer-Plöchl condensation.
-
Precursor Preparation:
-
Dissolve Glycine (1.0 eq) in 10% NaOH.
-
Add 2-Furoyl chloride (1.1 eq) dropwise at 0°C.
-
Acidify with HCl to precipitate N-(2-furoyl)glycine (CAS 5657-19-2). Recrystallize from water (mp ~163-165°C).
-
-
Cyclization (The Azlactone Step):
-
Reagents: N-(2-furoyl)glycine (10 mmol), Acetic Anhydride (30 mmol), Sodium Acetate (anhydrous, 10 mmol).
-
Procedure: Mix reagents in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Heating: Heat gently to 80-100°C. The suspension will clear as the azlactone forms.
-
Observation: The solution typically turns yellow/orange. At this stage, the 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is formed.
-
Utilization: For condensation reactions (e.g., with aldehydes), the aldehyde is often added directly to this mixture (one-pot protocol).
-
Reactivity & Applications
The utility of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one lies in its dual reactivity: it is both a nucleophile (at C4, via tautomerization) and an electrophile (at C5, carbonyl).
The Erlenmeyer-Plöchl Reaction
This is the primary application. The azlactone reacts with aromatic aldehydes to form stable 4-arylidene-5(4H)-oxazolones, which are precursors to α,β-unsaturated amino acids.
Figure 2: Divergent reactivity of the azlactone core.
Key Applications in Drug Discovery
-
Non-Natural Amino Acids: Hydrolysis/reduction of the 4-arylidene products yields bulky, furan-containing amino acids used to restrict peptide conformational flexibility.
-
Peptide Coupling: Azlactones are activated esters. They can react with amino components to form peptide bonds, though this method is prone to racemization at the C-terminal amino acid (the "azlactone mechanism" of racemization).
-
Heterocycle Synthesis: The furan ring provides a handle for Diels-Alder reactions, allowing further functionalization of the oxazolone scaffold into complex alkaloids.
References
-
Precursor Identity: PubChem. N-(2-Furoyl)glycine (CAS 5657-19-2). National Library of Medicine. Available at: [Link]
-
Azlactone Synthesis: Carter, H. E. (1946). "Azlactones".[1][2] Organic Reactions, 3, 198. (Foundational text on Erlenmeyer-Plöchl chemistry).
-
General Reactivity: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones". Chemical Society Reviews, 36(9), 1432-1440. Available at: [Link]
-
Safety Data: National Institutes of Health. 5(4H)-Oxazolone Compound Summary. PubChem. Available at: [Link]
Sources
The Azlactone Nexus: A Technical Guide to the Reactivity of 2-Substituted-5(4H)-Oxazolones
Executive Summary & Structural Paradigm
2-substituted-5(4H)-oxazolones (azlactones) are not merely intermediates; they are "chameleon" scaffolds that bridge the gap between simple amino acids and complex heterocyclic architectures. In drug development, they serve two critical functions:
-
Activated Esters: As cyclic anhydrides of N-acylamino acids, they facilitate rapid peptide coupling without exogenous coupling reagents.
-
Prochiral Templates: The acidity of the C-4 proton (
) allows for dynamic racemization, a feature exploited in Dynamic Kinetic Resolution (DKR) to generate enantiopure -amino acid derivatives from racemic starting materials.
This guide dissects the electronic structure of the oxazolone core to predict reactivity, details the classic Erlenmeyer-Plöchl synthesis, and provides a validated workflow for asymmetric DKR.
Electronic Structure & Reactivity Manifold
To manipulate azlactones effectively, one must understand the competition between the electrophilic centers and the nucleophilic potential of the enolate.
The Reactivity Map
The oxazolone ring possesses three distinct sites of reactivity:
-
C-5 (Carbonyl): The primary electrophilic site.[1] Hard nucleophiles (amines, alcohols) attack here to open the ring.
-
C-4 (Alpha-Carbon): The "soft" nucleophilic site upon deprotonation.[1] It is also the stereocenter subject to racemization.
-
C-2 (Imine-like): Generally stable but participates in cycloadditions (e.g., formation of Münchnones) or attack by soft nucleophiles under Lewis Acid catalysis.
Visualization of Reaction Pathways
Figure 1: The divergent reactivity pathways of the 5(4H)-oxazolone core based on reagent class.
Core Reactivity I: C-4 Functionalization (Erlenmeyer-Plöchl)
The Erlenmeyer-Plöchl reaction is the gold standard for synthesizing
Mechanism & Causality
-
Cyclization: N-acylglycine cyclizes to the oxazolone using a dehydrating agent (acetic anhydride).
-
Deprotonation: Sodium acetate acts as a base, removing the C-4 proton to form a resonance-stabilized aromatic enolate (oxazol-5-ol).
-
Condensation: The enolate attacks an aldehyde (Perkin-type condensation).
-
Elimination: Spontaneous elimination of the resulting alcohol yields the geometric isomer (usually Z-isomer due to thermodynamic stability).
Validated Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Hippuric acid (N-benzoylglycine) (1.0 equiv)
-
Acetic Anhydride (3.0 equiv)
-
Sodium Acetate (anhydrous) (1.0 equiv)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (17.9 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Critical Note: Sodium acetate must be fused/anhydrous.[2] Water quenches the oxazolone intermediate back to the acyclic acid.
-
-
Solvation: Add acetic anhydride (30 mL).
-
Reaction: Heat the mixture on a steam bath or oil bath at 100°C. The mixture will liquefy and turn yellow/orange. Continue heating for 2 hours.
-
Observation: The color change indicates conjugation formation.
-
-
Quenching: Cool the mixture to room temperature. Slowly add ethanol (50 mL) to decompose excess anhydride.
-
Crystallization: Allow the mixture to stand at 0-4°C overnight. The product precipitates as yellow needles.
-
Purification: Filter the crystals, wash with boiling water (to remove NaOAc and unreacted acid), then cold ethanol. Recrystallize from benzene or ethanol if necessary.
Yield Expectation: 70-80%. Melting Point: 165-166°C.
Advanced Application: Dynamic Kinetic Resolution (DKR)
For modern drug development, the value of oxazolones lies in Dynamic Kinetic Resolution . This process converts a racemic mixture of oxazolones entirely into a single enantiomer of an amino acid ester or amide.
The Mechanistic Logic
The success of DKR relies on the relative rates of two competing processes:
-
Racemization (
): The interconversion between (R)- and (S)-oxazolone must be fast. This is often spontaneous or base-catalyzed via the achiral enol. -
Ring Opening (
): The nucleophilic attack (alcoholysis) must be slow and enantioselective, mediated by a chiral catalyst.
If
DKR Pathway Diagram
Figure 2: The kinetic funneling effect in Dynamic Kinetic Resolution.
Experimental Protocol: Organocatalytic Alcoholysis (DKR)
This protocol utilizes a bifunctional squaramide or thiourea catalyst.
Reagents:
-
Racemic 2-phenyl-4-substituted-oxazolone (1.0 equiv)
-
Allyl alcohol (1.5 equiv) - Nucleophile
-
Bifunctional Catalyst (e.g., quinine-derived squaramide) (5 mol%)
-
Solvent: Toluene or MTBE (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Charging: Add the racemic oxazolone (0.2 mmol) and the chiral catalyst (0.01 mmol) to the vial.
-
Solvation: Dissolve in anhydrous toluene (2.0 mL).
-
Scientist Tip: Concentration effects are significant. Higher dilution often improves ee% by suppressing non-catalyzed background alcoholysis.
-
-
Initiation: Cool the reaction to -20°C (or optimal temp determined by screening). Add allyl alcohol (0.3 mmol) via syringe.
-
Monitoring: Monitor by HPLC (Chiralpak columns). Reaction times may range from 12 to 48 hours depending on the R-group steric hindrance.
-
Workup: Flash chromatography directly on silica gel. (Avoid aqueous workup if possible to prevent hydrolysis of the ester).
Comparative Data: Substituent Effects
The reactivity of the C-5 carbonyl is heavily influenced by the electronic nature of the substituent at C-2 and C-4.
| Substituent (C-2) | Substituent (C-4) | Relative Hydrolysis Rate | Primary Application |
| Phenyl | H | High | Peptide Coupling (Glycine units) |
| Methyl | Benzyl | Moderate | Standard AA Synthesis |
| Trifluoromethyl | Alkyl | Very High | Highly activated; prone to decomposition |
| Phenyl | Isopropyl | Low | Valine derivatives; Steric hindrance slows racemization (Challenge for DKR) |
Table 1: Impact of steric and electronic effects on oxazolone ring opening rates.
References
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007).[6] The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1385-1396. Link
-
Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. Link
-
Trost, B. M., & Ariza, X. (1999). Catalytic Asymmetric Alkylation of Nucleophiles: Asymmetric Synthesis of α-Alkyl-α-Amino Acids. Journal of the American Chemical Society, 121(46), 10727-10737. Link
-
Crawford, M., & Little, W. T. (1959). The Erlenmeyer Synthesis of Azlactones. Journal of the Chemical Society, 722-725. Link
Sources
Methodological & Application
Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one via Erlenmeyer-Plöchl reaction
Technical Application Note: Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Executive Summary & Chemical Context
This application note details the synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one , a saturated azlactone. While the Erlenmeyer-Plöchl reaction is classically defined as the condensation of an aldehyde with an
The synthesis of this specific 2-substituted-5(4H)-oxazolone requires the cyclodehydration of
Critical Stability Note: Unlike their 4-arylidene counterparts, saturated 5(4H)-oxazolones are highly sensitive to moisture and nucleophilic attack. They are prone to rapid hydrolysis back to the acyclic acid or racemization (if chiral). The protocols below prioritize anhydrous handling to maximize yield and purity.
Mechanistic Pathway
The synthesis proceeds through a nucleophilic acyl substitution followed by intramolecular cyclization. The driving force is the formation of the thermodynamically stable 5-membered heterocycle, although the equilibrium can be reversed by water.
Figure 1: Reaction Mechanism & Pathway
Caption: Cyclodehydration of N-furoylglycine to the target azlactone. Dashed lines indicate the optional extension to the classic Erlenmeyer product.
Experimental Protocols
Phase 1: Precursor Synthesis (N-(2-Furoyl)glycine)
Rationale: The starting material is often expensive or degrades upon long-term storage. Fresh synthesis via Schotten-Baumann conditions ensures high purity.
Reagents:
-
Glycine (
eq) -
2-Furoyl chloride (
eq) -
Sodium Hydroxide (
aqueous solution) -
HCl (
) for acidification
Procedure:
-
Dissolve glycine (
) in ( ) in a round-bottom flask. Cool to . -
Add 2-furoyl chloride (
) dropwise over 30 minutes with vigorous stirring. Maintain temperature to prevent hydrolysis of the acid chloride. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Acidify the solution carefully with concentrated HCl to
. A white precipitate ( -(2-furoyl)glycine) will form. -
Filter the solid, wash with ice-cold water (
), and dry in a vacuum desiccator over .-
Target Yield:
-
Melting Point:
(Lit. Ref).
-
Phase 2: Cyclization to 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Rationale: This step utilizes acetic anhydride as both solvent and dehydrating agent. Sodium acetate (classic Erlenmeyer catalyst) is omitted or used sparingly here because we are stopping at the saturated intermediate; excess base can promote ring-opening or polymerization.
Reagents:
-
-(2-Furoyl)glycine (
) -
Acetic Anhydride (
) ( , excess) -
Anhydrous Sodium Acetate (
eq - Optional, accelerates reaction but increases side products)
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a drying tube (
) or nitrogen inlet. Moisture exclusion is critical. -
Addition: Suspend
-(2-furoyl)glycine ( , ) in acetic anhydride ( ). -
Reaction:
-
Method A (Mild): Stir at room temperature for 12–24 hours. The solid will slowly dissolve as cyclization occurs.
-
Method B (Fast): Heat the mixture to
for 1–2 hours. Warning: Higher temperatures ( ) will cause darkening/decomposition.
-
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid (polar, baseline) should disappear, replaced by a less polar spot (azlactone).
-
Isolation (Critical Step):
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) at
to remove excess acetic anhydride and acetic acid byproduct. -
Do not use water. Water will hydrolyze the product back to the starting material.
-
Add dry toluene (
) and re-evaporate to azeotrope trace acetic acid.
-
-
Purification:
-
The residue is usually a crystalline solid or thick oil.
-
Recrystallize immediately from dry benzene or hexane/ether mixture.
-
Store under inert atmosphere at
.
-
Characterization & Data Analysis
The formation of the oxazolone ring is best confirmed via Infrared Spectroscopy (IR) due to the distinctive carbonyl shift.
Table 1: Key Spectroscopic Markers
| Technique | Parameter | Observation | Structural Insight |
| FT-IR | C=O Stretch | 1820–1830 cm⁻¹ | Characteristic "Azlactone" carbonyl (strained lactone). Shifted significantly from amide/acid precursors (~1650/1700 cm⁻¹). |
| FT-IR | C=N Stretch | ~1660 cm⁻¹ | Imine bond formation within the ring. |
| ¹H NMR | C4-Protons | Methylene protons of the oxazolone ring. | |
| ¹H NMR | Furan Protons | Typical furan ring splitting pattern. |
Workflow Visualization
Figure 2: Synthesis Workflow
Caption: Operational workflow for the isolation of the moisture-sensitive azlactone.
Troubleshooting & Optimization
-
Problem: Low Yield / Sticky Residue.
-
Cause: Hydrolysis during workup.
-
Solution: Ensure all glassware is flame-dried. Avoid using diethyl ether that contains peroxides or water. Use dry toluene for azeotropic removal of acetic acid.
-
-
Problem: Product Darkening.
-
Cause: Thermal decomposition of the furan ring or polymerization.
-
Solution: Furan derivatives are acid-sensitive. Ensure the temperature during cyclization does not exceed
. Reduce reaction time.
-
-
Problem: No Reaction.
-
Cause: Starting material insolubility.
-
Solution: Add a catalytic amount of anhydrous Sodium Acetate (
eq) to solubilize the glycine derivative via deprotonation.
-
References
- Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8.
-
Carter, H. E. (1946). "Azlactones."[1][2] Organic Reactions, 3, 198–239.
-
Bland, J. (2020).[3] "Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds." Biointerface Research in Applied Chemistry, 11, 8096-8109.[3]
-
Al-Abodi, A. J. K. (2012).[4] "Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives." American Journal of Organic Chemistry, 2(6), 143-150.[4]
-
ChemDiv. "Compound 2-(furan-2-yl)-4-[(naphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one." (Structural reference for furan-based azlactones).
Sources
Protocol for cyclization of N-furoylglycine with acetic anhydride
Technical Application Note: Cyclodehydration of N-Furoylglycine to 2-(2-Furyl)-4H-Oxazol-5-one
Executive Summary
This technical guide details the protocol for the cyclodehydration of N-furoylglycine (N-(2-furoyl)glycine) using acetic anhydride to synthesize 2-(2-furyl)-4H-oxazol-5-one (also known as 2-(2-furyl)-5-oxazolone or the corresponding azlactone).
This reaction is a fundamental variation of the Erlenmeyer-Plöchl azlactone synthesis . Unlike the classic Erlenmeyer reaction which often involves simultaneous condensation with an aldehyde to form 4-arylidene-5-oxazolones, this protocol focuses on the isolation of the unsubstituted azlactone ring. This species is a potent electrophile and a versatile intermediate for the synthesis of functionalized amino acids, peptides, and heterocyclic scaffolds.
Key Mechanistic Feature: The reaction proceeds via the formation of a mixed anhydride followed by an intramolecular nucleophilic attack of the amide oxygen, resulting in ring closure and the expulsion of acetic acid.
Reaction Mechanism & Pathway
The transformation is driven by the activation of the carboxylic acid moiety of N-furoylglycine by acetic anhydride. The absence of a strong base (like pyridine) prevents the Dakin-West reaction (C-acylation/decarboxylation), ensuring the kinetic product (the oxazolone) is obtained.
Figure 1: Cyclodehydration Mechanism
Caption: Mechanistic pathway for the conversion of N-furoylglycine to 2-(2-furyl)-4H-oxazol-5-one via a mixed anhydride intermediate.
Experimental Protocol
This protocol is designed for the synthesis of the unsubstituted azlactone. Note that 4-substituted derivatives (Erlenmeyer products) require the addition of an aldehyde and sodium acetate, which is not included here.
Materials & Reagents
| Reagent | Role | Purity / Grade | Hazard Note |
| N-Furoylglycine | Substrate | >98% | Irritant |
| Acetic Anhydride | Reagent & Solvent | Reagent Grade (>99%) | Corrosive, Lachrymator |
| Toluene/Hexane | Wash/Precipitation | Anhydrous | Flammable |
| Calcium Chloride | Drying Agent | Granular | Irritant |
Step-by-Step Procedure
1. Preparation:
-
Ensure all glassware is oven-dried. The azlactone product is sensitive to moisture and can hydrolyze back to the starting material if exposed to water.
-
Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
2. Reaction Setup:
-
Weigh 10.0 mmol (approx. 1.69 g) of N-furoylglycine.
-
Add 5.0 mL (approx. 50 mmol, 5 equiv) of Acetic Anhydride.
-
Note: Acetic anhydride acts as both the dehydrating agent and the solvent. A large excess ensures complete driving of the equilibrium.
3. Cyclization (Heating):
-
Place the flask on a steam bath or oil bath pre-heated to 90–100°C .
-
Heat with gentle stirring.
-
Visual Endpoint: The starting material (white solid) will dissolve completely, and the solution may turn slightly yellow or orange.
-
Maintain heating for 15–30 minutes after complete dissolution. Do not overheat, as this may lead to polymerization or darkening (tar formation).
4. Isolation:
-
Option A (Crystallization): Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C). If the product crystallizes, filter rapidly.
-
Option B (Precipitation - Recommended): If no crystals form upon cooling, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator, <50°C).
-
Add 10–20 mL of cold, dry diethyl ether or hexane to the residue. Triturate (grind/stir) the residue to induce crystallization of the azlactone.
5. Purification:
-
Filter the solid under an inert atmosphere (nitrogen blanket) if possible.
-
Wash the cake with cold, dry hexane.
-
Dry in a vacuum desiccator over
or KOH pellets.
Workflow Diagram
Caption: Operational workflow for the isolation of 2-(2-furyl)-4H-oxazol-5-one.
Characterization & Validation
The successful formation of the oxazolone ring is best confirmed via Infrared (IR) spectroscopy due to the unique carbonyl signatures of the azlactone ring.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | 1820–1840 cm⁻¹ (Strong) | C=O stretch (Lactone). Significantly higher frequency than the starting amide/acid. |
| 1660–1680 cm⁻¹ (Medium) | C=N stretch (Oxazole ring). | |
| ¹H NMR (CDCl₃) | ~4.2–4.5 ppm (Singlet, 2H) | C4-H₂ Protons . The broad NH and COOH signals of the starting material will disappear. |
| 6.5–7.6 ppm (Multiplets) | Furan Ring Protons . Characteristic aromatic signals. | |
| Melting Point | ~90–100°C (Estimate)* | Note: Unsubstituted azlactones are often lower melting than their 4-arylidene counterparts. |
Critical Quality Attribute: The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the amide N-H stretch (3300–3400 cm⁻¹) in the IR spectrum confirms cyclization.
Troubleshooting & Optimization
-
Problem: Hydrolysis.
-
Symptom:[1][2][3] IR shows broad OH bands; melting point is low.
-
Cause: The azlactone ring is highly susceptible to moisture.
-
Solution: Use strictly anhydrous reagents. Store the product in a desiccator. If the product turns back into a white powder with a high melting point (similar to starting material), it has hydrolyzed.
-
-
Problem: Dark/Tarry Product.
-
Problem: Dakin-West Side Reaction.
-
Context: If you observe a ketone product (e.g., formation of a methyl ketone derivative).
-
Prevention: Ensure no base (pyridine, triethylamine) is present. Base catalyzes the C-acylation at the C-4 position followed by decarboxylation.
-
References
-
Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275(1), 1–8.
-
Carter, H. E. (1946). "Azlactones."[3][4] Organic Reactions, 3, 198.
-
Bland, J. (2020).[5] "Synthesis and Characterization of Oxazol-5-one Derivatives." Biointerface Research in Applied Chemistry.
-
Fisk, J. D., et al. (2014).[3] "Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives." Journal of Organic Chemistry, 79(4), 1542–1554.
Sources
Application Note: Peptide Bond Formation via 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Abstract
This guide details the application of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (hereafter referred to as Fur-Ox ) as an activated intermediate for peptide bond formation.[1] Unlike standard carbodiimide couplings, the use of this azlactone derivative allows for the rapid, atom-economical introduction of the
Introduction & Mechanistic Basis[2][3][4]
The Azlactone Advantage
The 5(4H)-oxazolone ring acts as an internal anhydride. In the context of peptide synthesis, it serves as a "pre-activated" species. Reaction with a nucleophilic amine (aminolysis) opens the ring, simultaneously forming the peptide bond and releasing the
Key Chemical Features:
-
Activation: The carbonyl at C5 is highly electrophilic, susceptible to attack by primary amines.
-
Regioselectivity: Nucleophilic attack occurs exclusively at C5, preserving the integrity of the furan ring at C2.
-
Racemization Profile: As a derivative of
-furoyl-glycine, the C4 position contains two protons ( ). Consequently, there is no chiral center at the activation site, making this reagent immune to the epimerization issues that plague 4-substituted oxazolones (Bergmann-Zervas racemization).
Reaction Pathway
The process involves two distinct phases:
-
Reagent Formation (Cyclization): Dehydration of
-furoyl-glycine using acetic anhydride or water-soluble carbodiimides. -
Peptide Coupling (Aminolysis): Ring-opening by an amino acid ester to yield
-furoyl-Gly-AA-OR.
Figure 1: Mechanistic pathway for the generation and utilization of Fur-Ox in peptide synthesis.
Experimental Protocols
Protocol A: Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Note: This reagent is moisture-sensitive. Prepare fresh or store under inert atmosphere at -20°C.
Materials:
- -Furoyl-glycine (Starting material)
-
Acetic Anhydride (
) -
Sodium Acetate (anhydrous)
-
Toluene or Benzene (for recrystallization)
Step-by-Step Procedure:
-
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of
-furoyl-glycine in 30 mmol of acetic anhydride. -
Catalysis: Add 1.0 mmol of anhydrous sodium acetate.
-
Cyclization: Heat the mixture gently to 100°C. The solid will dissolve as the reaction proceeds. Maintain heating for 30–60 minutes.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the polar acid spot indicates completion.
-
-
Isolation: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 50°C.
-
Purification:
-
Dissolve the residue in a minimal amount of hot toluene.
-
Filter while hot to remove sodium acetate traces.
-
Cool to 4°C to crystallize the oxazolone.
-
Filter the crystals and wash with cold hexanes.
-
-
Characterization: Confirm identity via IR spectroscopy. Look for the characteristic azlactone carbonyl stretch at 1820–1830 cm⁻¹ .
Protocol B: Peptide Coupling (Aminolysis)
Target: Synthesis of
Materials:
-
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (from Protocol A)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
Step-by-Step Procedure:
-
Amine Liberation: In a reaction vial, dissolve H-Phe-OMe·HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add TEA (1.0 equiv) and stir for 5 minutes to liberate the free amine.
-
Coupling: Add 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (1.05 equiv) directly to the amine solution.
-
Note: The reaction is usually exothermic. For large scales (>5g), cool to 0°C during addition.
-
-
Reaction: Stir at room temperature under nitrogen.
-
Kinetics: Reaction is typically complete within 1–4 hours.
-
Monitoring: Monitor by IR (disappearance of 1830 cm⁻¹ peak) or TLC.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5%
(removes unreacted amine/TEA). -
Wash with 5%
(removes any hydrolyzed oxazolone/acid). -
Wash with Brine, dry over
, and concentrate.
-
-
Result: The resulting solid is the protected dipeptide
-Furoyl-Gly-Phe-OMe.
Critical Analysis & Troubleshooting
Solvent Effects on Aminolysis Rate
The rate of oxazolone ring opening is solvent-dependent. Non-polar solvents often accelerate the reaction by destabilizing the polar transition state less than the ground state, or by preventing hydrogen-bond stabilization of the amine.
| Solvent | Relative Rate | Comment |
| DCM | High | Recommended for standard synthesis. |
| THF | Moderate | Good for solubility of polar amino acids. |
| DMF | Low | Can promote competitive hydrolysis if wet. |
| Water/MeCN | Variable | Used in "Microdroplet" synthesis (see Ref 4). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Oxazolone | Ensure all solvents are anhydrous. The oxazolone ring opens rapidly with water to revert to |
| Slow Reaction | Steric Hindrance | If coupling to a bulky amino acid (e.g., Val, Ile), heat to 40°C or use a catalyst like 1-hydroxybenzotriazole (HOBt). |
| Side Products | Double Acylation | Unlikely with 1:1 stoichiometry, but ensure the amine is added to the oxazolone if using excess oxazolone. |
References
-
Bergmann, M., & Zervas, L. (1928). Über katalytische Racemisierung von Aminosäuren und Peptiden.[2] Biochemische Zeitschrift. (Foundational work on azlactone racemization mechanisms).
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. Link
-
Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the racemization of activated amino acids.[2] In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.
-
Qiu, L., & Cooks, R. G. (2024).[3] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.[4][5][3] Proceedings of the National Academy of Sciences, 121(2). Link[5]
-
Al-Abodi, A. J. K., et al. (2012).[6] Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.[6] Link
Sources
- 1. Peptide Conjugation to a Polymer Coating via Native Chemical Ligation of Azlactones for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
Application Note: Ring-Opening Reactions of Furan-Azlactones with Nucleophiles
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocols for the nucleophilic ring-opening of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one (furan-azlactone) to generate functionalized
Executive Summary
Furan-functionalized azlactones (oxazolones) are pivotal synthons in the construction of peptidomimetics and bioactive small molecules. The 4-furylidene-2-phenyl-5-oxazolone scaffold serves as a masked
This guide provides optimized protocols for the aminolysis and alcoholysis of furan-azlactones, supported by mechanistic insights and kinetic data.
Mechanistic Insight
The reactivity of the furan-azlactone is governed by the electrophilicity of the carbonyl carbon at position C-5. The exocyclic double bond at C-4 conjugates with the furan ring, stabilizing the molecule but also influencing the "hardness" of the electrophilic center.
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon (C-5).
-
Ring Cleavage: The C-O bond of the lactone ring cleaves, generating a tetrahedral intermediate.
-
Proton Transfer: Rapid proton transfer results in the formation of the acyclic amide or ester.
-
Configuration: The reaction generally proceeds with retention of the geometric configuration (typically Z-isomer) of the exocyclic double bond, although E/Z isomerization can occur under prolonged heating or irradiation.
Visualization: Reaction Mechanism
Caption: Mechanistic flow of the nucleophilic ring-opening of furan-azlactones.
Experimental Protocols
General Protocol for Aminolysis
This method is optimized for primary and secondary amines (e.g., aniline, piperidine, morpholine).
Reagents:
-
4-(Furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one (Prepared via Erlenmeyer synthesis).
-
Amine (1.0 – 1.1 equivalents).
-
Solvent: Dioxane (preferred for solubility) or Ethanol.
-
Catalyst: None usually required; Sodium Acetate (catalytic) for sluggish amines.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the furan-azlactone in 10 mL of dry dioxane in a round-bottom flask.
-
Addition: Add 1.05 mmol of the appropriate amine dropwise while stirring at room temperature.
-
Reaction:
-
Fast Amines (Piperidine, Morpholine): Stir at room temperature for 1–2 hours.
-
Slow Amines (Aniline, substituted anilines): Heat to reflux (100°C) for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Treat the residue with cold ethanol or diethyl ether to induce crystallization.
-
Filter the solid product and wash with cold ethanol.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
General Protocol for Alcoholysis (Solvolysis)
This method generates esters and is often slower than aminolysis, requiring catalysis.
Reagents:
-
Furan-azlactone.
-
Alcohol (Methanol, Ethanol) – acts as solvent and reagent.
-
Catalyst: Triethylamine (TEA) or Potassium Carbonate (
).
Step-by-Step Procedure:
-
Preparation: Suspend 1.0 mmol of furan-azlactone in 15 mL of the target alcohol.
-
Catalysis: Add 0.1 mmol (10 mol%) of Triethylamine.
-
Reaction: Reflux the mixture for 4–6 hours until the solution becomes clear (indicating ring opening and dissolution).
-
Workup:
-
Purification: Recrystallize from Ethanol.
Quantitative Performance Data
The following data summarizes the reactivity of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one with various nucleophiles under optimized conditions.
| Nucleophile Type | Specific Nucleophile | Solvent | Temp/Time | Yield (%) | Product Type |
| Cyclic Amine | Piperidine | Dioxane | RT / 1 h | 92% | Amide |
| Cyclic Amine | Morpholine | Dioxane | RT / 1.5 h | 88% | Amide |
| Aromatic Amine | Aniline | Benzene/EtOH | Reflux / 3 h | 81% | Anilide |
| Aromatic Amine | 4-Chloroaniline | Benzene/EtOH | Reflux / 4 h | 78% | Anilide |
| Alcohol | Methanol | Methanol | Reflux / 5 h | 75% | Methyl Ester |
| Alcohol | Ethanol | Ethanol | Reflux / 6 h | 72% | Ethyl Ester |
Note: Electron-withdrawing groups on the furan ring (e.g., 5-nitrofuran) generally increase the reaction rate by making the lactone carbonyl more electrophilic.
Experimental Workflow & Decision Tree
Use this workflow to select the appropriate method and purification strategy.
Caption: Decision tree for the synthesis and purification of furan-azlactone derivatives.
Expert Tips & Troubleshooting
-
Moisture Control: Azlactones are sensitive to hydrolysis. Ensure all solvents (Dioxane, Ethanol) are dry. If the reaction turns cloudy immediately upon addition of solvent, check for water contamination which leads to the formation of the acid (hydrolysis product) rather than the amide/ester.
-
Isomerization: The Z-isomer is the standard product. However, if the reaction is exposed to strong UV light or prolonged excessive heating, E-isomers may form, complicating purification. Perform reactions in the dark if isomerization is observed.
-
Solubility: If the starting azlactone is insoluble in ethanol at reflux, switch to Dioxane or THF. The ring-opening product is often more soluble than the starting material, so the reaction often transitions from a suspension to a clear solution.
-
Catalyst for Anilines: Weakly nucleophilic anilines (e.g., nitroanilines) may require the addition of glacial acetic acid or sodium acetate to facilitate the proton transfer step.
References
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties. Biointerface Research in Applied Chemistry, 2021. Link
-
Aminolysis of Z-4-Furylidene Oxazolin-5-one Derivatives: Configuration and Kinetics. European Scientific Journal, 2013. Link
-
Synthesis and Evaluation of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine and its Derivatives. International Journal of Research in Pharmacy and Chemistry, 2011. Link
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 2004. Link
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (Basel), 2022. Link
Sources
Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
The 1,3-oxazol-5(4H)-one ring system, often referred to as an azlactone, represents a "privileged scaffold" in medicinal chemistry.[1] These heterocycles are not merely synthetic intermediates for creating peptides and amino acids, but also possess a wide spectrum of intrinsic biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4][5] The incorporation of a furan moiety at the 2-position introduces additional structural and electronic features known to modulate pharmacological activity, making 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one and its derivatives highly attractive targets for drug discovery programs.
Traditionally, the synthesis of these compounds via methods like the Erlenmeyer-Plöchl reaction requires prolonged heating, often leading to significant energy consumption and the formation of side products.[6] This application note details a robust and highly efficient protocol leveraging Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, improves yields, and reduces waste.[7][8] By utilizing microwave irradiation for direct, uniform heating of the reaction mixture, this method reduces synthesis time from several hours to mere minutes, offering a sustainable and scalable solution for the rapid generation of oxazolone libraries.[9][10]
Reaction Principle and Mechanistic Insights
The protocol described herein is a variation of the classic Erlenmeyer-Plöchl synthesis, which involves the cyclodehydration of an N-acyl amino acid. In this specific application, N-(furan-2-carbonyl)glycine is cyclized using acetic anhydride under microwave irradiation.
Reaction Scheme: N-(furan-2-carbonyl)glycine → 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
The key to the reaction's success under microwave conditions lies in the heating mechanism. Unlike conventional heating which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture (such as the reactants and acetic anhydride).[9] This interaction causes rapid rotation and friction, generating instantaneous and uniform heat throughout the sample. This localized heating dramatically accelerates the intramolecular cyclization and subsequent dehydration steps, minimizing the potential for thermal degradation and side-product formation often seen with prolonged conventional heating.[10][11] The polar transition state of the cyclization reaction is particularly stabilized by the microwave field, further contributing to the observed rate enhancement.[11]
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the microwave-assisted synthesis of the target compound.
Materials and Equipment
Reagents:
-
N-(furan-2-carbonyl)glycine (≥98% purity)
-
Acetic Anhydride (ACS reagent grade, ≥98%)
-
Sodium Acetate (Anhydrous, ≥99%)
-
Ethanol (Absolute, for recrystallization)
-
Deionized Water
Equipment:
-
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, Büchner funnel, graduated cylinders)
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Fume hood
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Troubleshooting & Optimization
🔬 Technical Support Center: Peptide Synthesis Integrity
Topic: Preventing Racemization During Oxazolone Peptide Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers & Process Chemists
Ticket ID: RAC-OX-504 Subject: Mitigation of Racemization via the 5(4H)-Oxazolone Pathway Status: Open Assigned Specialist: Senior Application Scientist
📋 Executive Summary
Racemization at the C-terminal amino acid during coupling is a critical failure mode in peptide synthesis, particularly during segment condensation or when using non-urethane protected amino acids. The primary culprit is the formation of a 5(4H)-oxazolone (azlactone) intermediate.
This guide provides a mechanistic breakdown, diagnostic workflows, and validated protocols to suppress this pathway. Our approach prioritizes the Oxyma Pure/DIC system and steric shielding via Collidine (TMP) over traditional HOBt/DIPEA methods.
⚙️ Module 1: The Mechanic's View (Root Cause Analysis)
The 5(4H)-Oxazolone Pathway
Racemization is not random; it is a specific chemical cascade. When a C-terminal carboxyl group is activated (e.g., by a carbodiimide), the oxygen of the preceding amide bond (N-acyl group) can attack the activated carbonyl.
-
Cyclization: This forms a 5-membered oxazolone ring.
-
Aromatization (The Danger Zone): The C-4 proton of the oxazolone is acidic. In the presence of a base, this proton is removed, creating a pseudo-aromatic system that is achiral.
-
Epimerization: Reprotonation occurs non-stereoselectively, resulting in a mix of L- and D-isomers.
Visualization: The Racemization Loop
The following diagram illustrates the competition between the desired coupling and the oxazolone-mediated racemization.
Figure 1: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow).
🛠️ Module 2: Troubleshooting Guides
Issue A: High Racemization in Segment Condensation
Symptom: You are coupling two peptide fragments (e.g., Fragment A [3-10] + Fragment B [1-2]). LC-MS shows a split peak with identical mass (diastereomers). Diagnosis: Unlike single amino acid coupling (where Fmoc/Boc prevents oxazolone formation), the C-terminal amino acid of a peptide fragment is N-acylated (amide bond). This makes oxazolone formation highly favorable.
Protocol: The "Low-Rac" Segment Coupling System Use this protocol to replace standard HBTU/DIPEA methods.
-
Solvent: DCM/DMF (1:1). Reason: Lower polarity solvents like DCM suppress oxazolone formation compared to pure DMF.
-
Coupling Reagent: DIC (Diisopropylcarbodiimide).[1][2] Reason: Neutral carbodiimides are safer than basic uronium salts (HBTU/HATU) for segments.
-
Additive: Oxyma Pure (1.1 eq). Reason: Superior to HOBt/HOAt. It forms an active ester that is reactive enough to couple but unstable enough to discourage oxazolone cyclization.
-
Base: None (if possible) or 2,4,6-Collidine (TMP) . Reason: Collidine is a weak, sterically hindered base that cannot easily abstract the acidic proton from the oxazolone ring.
Issue B: "The Histidine Problem"
Symptom: Racemization specifically at His(Trt) residues. Diagnosis: The imidazole ring of Histidine acts as an internal base, catalyzing the proton abstraction (autocatalytic racemization).
Solution:
-
Switch Protection: Use His(Bom) or His(Mbom) if compatible with cleavage. These afford better protection against racemization than Trt.
-
Protocol Adjustment: Perform coupling at 0°C for the first hour. Cold temperatures significantly reduce the rate of proton abstraction (
) more than the rate of coupling ( ).
📊 Module 3: Comparative Data & Reagent Selection
The choice of base and additive is the single biggest variable under your control.
Table 1: Base Selection Guide for Sensitive Couplings
| Base Reagent | pKa (approx) | Steric Hindrance | Racemization Risk | Recommendation |
| DIPEA | 10.5 | Moderate | High | Avoid in segment condensation or Cys/His coupling. |
| NMM | 7.4 | Low | Moderate | Better than DIPEA, but less effective than Collidine. |
| TMP (Collidine) | 7.4 | High | Low | Gold Standard for racemization-prone sequences. |
| Pyridine | 5.2 | Low | Low | Too weak for many activations; rarely used. |
Table 2: Additive Efficacy (Racemization Suppression)
| Additive | Safety Profile | Efficiency | Notes |
| HOBt | Explosive (Class 1C) | Standard | Restricted transport.[3] Moderate suppression. |
| HOAt | Irritant | High | Expensive. Good for steric hindrance, but Oxyma is comparable. |
| Oxyma Pure | Safe | Very High | Recommended. Acidic oxime (pKa 4.6). Forms highly reactive, low-racemization esters.[3] |
🧠 Module 4: Diagnostic Workflow
Use this decision tree to determine if your protocol needs modification.
Figure 2: Decision matrix for identifying high-risk coupling scenarios.
❓ Frequently Asked Questions (FAQs)
Q: Why does Fmoc protection prevent oxazolone formation better than Acetyl protection? A: This is a matter of nucleophilicity. In an Fmoc-amino acid, the nitrogen is part of a carbamate (urethane). The oxygen in a carbamate is significantly less nucleophilic than the oxygen in an amide (like an Acetyl group or a peptide bond). Therefore, the cyclization attack required to form the oxazolone is kinetically disfavored in Fmoc/Boc amino acids.
Q: Can I use HBTU/HATU for segment condensation if I lower the base? A: It is risky. Uronium salts (HBTU/HATU) require a base to function (to deprotonate the carboxylic acid). Even with reduced DIPEA, the local concentration of base at the moment of activation can trigger oxazolone formation. We strongly recommend carbodiimides (DIC) for segment condensation because they can technically function without added base (or with very weak bases), minimizing the exposure of the oxazolone to deprotonating conditions.
Q: I cannot source HOBt due to shipping restrictions. Is Oxyma Pure a direct drop-in replacement? A: Yes, and often an upgrade. Oxyma Pure can be used at a 1:1 molar ratio relative to the amino acid and DIC. It is non-explosive and data consistently shows it yields lower racemization values than HOBt, particularly when coupled with Collidine [1, 2].
📚 References
-
El-Faham, A., & Albericio, F. (2011).[4][5][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3][7] Chemistry – A European Journal, 15(37), 9394–9403.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Minimizing hydrolysis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one in aqueous media
Ticket ID: AZL-FUR-001 Status: Open Subject: Minimizing Hydrolytic Ring-Opening in Aqueous Media Assigned Specialist: Senior Application Scientist, Bioconjugation & Kinetics Division
Executive Summary: The Azlactone Paradox
You are encountering a classic conflict in physical organic chemistry known as the Azlactone Paradox . The compound 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (a furan-derived azlactone) is an activated cyclic anhydride equivalent. Its utility lies in its high reactivity toward nucleophiles (amines, thiols). However, this same reactivity makes it thermodynamically unstable in water.
The Core Issue: Water acts as a competing nucleophile. In aqueous media, the azlactone ring undergoes rapid hydrolysis to form the acyclic N-(furan-2-carbonyl)glycine (assuming no substitution at the C-4 position). This reaction is base-catalyzed and irreversible.
To use this compound effectively, you cannot "stop" hydrolysis; you can only outcompete it kinetically. This guide provides the protocols to tilt the reaction landscape in your favor.
Mechanistic Analysis
The following diagram illustrates the kinetic competition between the desired reaction (Aminolysis) and the parasitic reaction (Hydrolysis).
Figure 1: Kinetic competition pathway. The goal is to maximize Path B (Aminolysis) while suppressing Path A (Hydrolysis) by manipulating pH and solvent conditions.
Critical Parameters & Optimization
A. The pH "Sweet Spot" (4.5 – 6.5)
This is the most critical variable.
-
pH > 7.5: Hydrolysis is rapid (driven by
). The half-life ( ) of the oxazolone ring drops to seconds/minutes. -
pH < 4.0: The amine nucleophile (your target) becomes protonated (
) and non-reactive. -
Recommendation: Maintain the azlactone stock in a slightly acidic environment (pH 4.5–5.0) and only introduce it to the reaction buffer (pH 7.0–7.4) at the exact moment of mixing .
B. Buffer Selection Matrix
Never use primary amine buffers (e.g., Tris, Glycine) as they will react with the azlactone.
| Buffer System | Suitability | Notes |
| Phosphate (PBS/PB) | ⭐⭐⭐ (High) | Non-nucleophilic. Good buffering capacity at pH 6–8. |
| HEPES / MOPS | ⭐⭐⭐ (High) | Sterically hindered amines; minimal reactivity with azlactones. |
| MES | ⭐⭐ (Medium) | Good for lower pH storage (pH 5.5–6.0), but weak at physiological pH. |
| Tris / Glycine | ❌ (Critical Fail) | Contains primary amines. Will destroy the reagent immediately. |
| Borate | ❌ (Avoid) | High pH range usually promotes hydrolysis. |
C. Co-Solvent Shielding
Since the furan ring is hydrophobic, using an organic co-solvent serves two purposes: it solubilizes the reagent and reduces the water activity (
-
Recommended: DMSO or Acetonitrile (anhydrous).
-
Protocol: Dissolve the azlactone in 100% anhydrous DMSO first. Dilute into the aqueous buffer only immediately before use. Keep final organic content at 10–20% v/v if protein stability allows.
Step-by-Step Protocol: The "Quench-Flow" Approach
To maximize yield, do not mix reagents and let them sit. Use this kinetic control method.
Reagents:
-
Stock A: 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one in anhydrous DMSO (100 mM). Store with molecular sieves.
-
Buffer B: Phosphate Buffer (100 mM, pH 7.2) containing the target molecule (amine).
-
Quench C: 1M HCl or dilute acetic acid.
Workflow:
-
Cool Down: Chill Buffer B to 4°C. (Low temp slows hydrolysis more than aminolysis).
-
Rapid Injection: Inject Stock A into Buffer B under vigorous stirring (vortex).
-
Target Ratio: 1:1.5 molar equivalent (Azlactone:Target) to account for hydrolytic loss.
-
-
Reaction Window: Allow reaction for 15–30 minutes at 4°C.
-
Monitoring: Monitor the disappearance of the characteristic azlactone UV absorbance (often ~360–380 nm for conjugated systems, though the 4H-furan derivative may absorb lower, check
~280-320nm). -
Termination: If necessary, lower pH to < 4.0 to stop the reaction, or purify immediately via size-exclusion chromatography (if labeling a protein).
Troubleshooting & FAQs
Q: My azlactone precipitates immediately upon adding to the buffer.
-
Diagnosis: The "Furan" moiety is aromatic and hydrophobic. The sudden shift from DMSO to water caused aggregation.
-
Fix: Increase the DMSO concentration in the final mixture to 20%. Alternatively, add a non-nucleophilic surfactant like Tween-20 (0.05%) to Buffer B to aid solubility.
Q: I am seeing a new peak in HPLC, but it’s not my product.
-
Diagnosis: This is likely N-(furan-2-carbonyl)glycine (the hydrolyzed byproduct).
-
Fix: Your pH was likely too high during the mixing step. Lower the reaction pH to 6.5–7.0. If the reaction is too slow, increase the concentration of the reagents, not the pH. Second-order reactions (aminolysis) favor high concentrations; pseudo-first-order reactions (hydrolysis) are concentration-independent.
Q: Can I store the azlactone in water/buffer?
-
Answer: Absolutely not. The half-life is too short. It must be generated in situ or stored as a solid/DMSO stock. If you need to store it in solution, use anhydrous acetonitrile at -20°C.
Q: Does the furan ring affect stability compared to a phenyl ring?
-
Insight: Yes. Furan is electron-rich (π-excessive). It may slightly destabilize the ring toward acid-catalyzed opening but generally behaves similarly to phenyl-azlactones regarding base-catalyzed hydrolysis. However, furan derivatives are sensitive to oxidation. Ensure your buffers are degassed to prevent furan ring oxidation.
References
-
Mechanisms of Azlactone Hydrolysis
-
Bioconjug
-
General Stability of Oxazolones
- Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- Source: BioInterface Research in Applied Chemistry.
-
URL:[Link]
Sources
- 1. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminolysis and hydrolysis of chromonyl oxazolones and some condensation reactions of 2-methylchromone leading to novel chromones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
Technical Support Center: Erlenmeyer-Plöchl Synthesis for Furan Derivatives
Current Status: Operational Topic: Optimization of 4-(2-furylmethylene)-2-phenyl-5-oxazolone synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Furan Challenge
Welcome to the technical support hub for the Erlenmeyer-Plöchl azlactone synthesis. You are likely here because you are condensing furfural (furan-2-carboxaldehyde) with hippuric acid to generate furan-functionalized azlactones, potential precursors for unnatural amino acids (e.g., furylalanine).[1]
Unlike standard benzaldehyde condensations, furan derivatives introduce a unique failure mode: resinification .[1] The furan ring is acid-sensitive and prone to polymerization, often resulting in a black, intractable tar rather than the desired crystalline product.[1] This guide focuses on stabilizing the furan moiety and maximizing thermodynamic control to ensure high yields.
Module 1: Critical Reagent Quality Control
Ticket #001: "My reaction mixture turned into black tar."
Diagnosis: This is the most common failure mode. It is almost always caused by oxidized or wet furfural, or the presence of free acetic acid in the anhydride.[1]
| Reagent | The Hidden Danger | The Fix (Mandatory) |
| Furfural | Oxidizes to furoic acid and polymerizes upon air exposure. Dark liquid = degraded. | Distill under vacuum immediately before use. Store under N₂ in the dark. It must be a clear, colorless liquid.[1] |
| Sodium Acetate | Hygroscopic. Water hydrolyzes the anhydride and opens the azlactone ring. | Fuse it. Heat NaOAc in a porcelain dish with a Bunsen burner until it melts and resolidifies. Grind immediately before use. |
| Acetic Anhydride | Hydrolyzes to acetic acid, which catalyzes furan polymerization.[1] | Ensure it is fresh (98%+). If it smells strongly of vinegar (acetic acid), distill it over P₂O₅.[1] |
| Hippuric Acid | Generally stable, but can retain moisture.[1] | Dry in a desiccator over CaCl₂ or P₂O₅ for 24 hours. |
Module 2: Optimized Protocols
We provide two protocols: the Classic Thermal Method (optimized for scale) and the Microwave-Assisted Method (optimized for speed and yield).
Protocol A: Classic Thermal Synthesis (Thermodynamic Control)
-
Target: 4-(2-furylmethylene)-2-phenyl-5-oxazolone[2]
-
Scale: 50 mmol
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Charge: Add hippuric acid (9.0 g, 50 mmol), freshly distilled furfural (4.8 g, 50 mmol), and fused sodium acetate (4.1 g, 50 mmol).
-
Solvent: Add acetic anhydride (20 mL).
-
Note: Do not add external solvent.[3] The anhydride acts as both reagent and solvent.
-
-
Reaction: Heat on a steam bath or oil bath at 100°C for 2 hours.
-
Visual Check: The mixture should liquefy and turn deep yellow/orange. If it turns black/viscous, the temperature is too high or reagents were wet.[1]
-
-
Quench: Cool the mixture to ~60°C. Slowly add ethanol (20 mL) to decompose excess anhydride.
-
Crystallization: Allow to stand overnight at 0–5°C. The product should crystallize as yellow needles.
-
Workup: Filter, wash with ice-cold ethanol (2x 10 mL), then boiling water (2x 20 mL) to remove acetates.
Protocol B: Microwave-Assisted Synthesis (Kinetic Enhancement)
-
Advantage: Reduces exposure of the furan ring to heat/acid, minimizing polymerization.[1]
-
Yield Improvement: Typically 15–20% higher than thermal methods.
-
Charge: Mix hippuric acid (1 eq), furfural (1 eq), and NaOAc (0.5 eq) in a microwave vial.
-
Solvent: Add minimal acetic anhydride (2 mL per mmol).
-
Irradiation: Irradiate at 300-400W for 2–4 minutes .
-
Caution: Use a temperature cap of 110°C.[4]
-
-
Workup: Pour hot mixture into crushed ice/ethanol slurry. Solid precipitates immediately.
Module 3: Troubleshooting & Logic
Visualizing the Failure Pathways
The following diagram illustrates the competition between the desired Perkin-like condensation and the fatal polymerization pathways.
Figure 1: Mechanistic pathway of the Erlenmeyer-Plöchl synthesis showing the critical divergence between product formation and resinification (tar).
Troubleshooting Matrix (FAQ)
Q: My yield is low (<40%), but the product looks clean.
-
A: This is likely an equilibrium issue. The water formed during condensation can hydrolyze the azlactone ring back to the open-chain acylamino acrylic acid.
-
Fix: Increase the amount of acetic anhydride (up to 10% excess) to ensure all water is scavenged. Ensure NaOAc is anhydrous.
Q: The product is oiling out and won't crystallize.
-
A: You likely have mixed isomers (E/Z) or impurities preventing lattice formation.
-
Fix: Triturate the oil with a small amount of ice-cold ethanol. If that fails, redissolve in minimal hot benzene (or toluene) and add warm hexane until cloudy.[1] Let it cool very slowly.
Q: Can I use potassium carbonate instead of sodium acetate?
-
A: No. Carbonates generate water when they neutralize acid (
). Water is the enemy here. You must use a salt of the carboxylic acid (Sodium Acetate or Lead Acetate) to act as a buffer and base without generating water.
Q: Why wash with hot water? Won't it hydrolyze the product?
-
A: Azlactones are relatively stable to pure water. The hot water wash removes the sodium acetate and any unreacted hippuric acid. However, do not boil for extended periods. Quick washes are best.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Diagnostic decision tree for isolating failure modes in furan-based azlactone synthesis.
References
-
Carter, H. E. (1946).[1] "Azlactones."[3][5][6][7][8] Organic Reactions, 3, 198.[1] (Foundational review of the mechanism).
-
Conway, P. A., et al. (2009).[1] "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[9] Journal of Chemical Research. (Comparison of microwave vs. thermal yields).
-
Gelens, E., et al. (2006).[1] "Microwave-enhanced synthesis of 4-arylidene-5(4H)-oxazolones." Combinatorial Chemistry & High Throughput Screening. (Data on reaction time reduction).
-
Furfural Handling Safety Data. (2024). PubChem. (Stability and polymerization risks).
Sources
- 1. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Moisture-Sensitive Azlactones
Welcome to the technical support center for the purification of moisture-sensitive azlactones. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet delicate compounds. My aim is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification strategies effectively.
Azlactones, or oxazolones, are crucial intermediates in the synthesis of amino acids, peptides, and various heterocyclic compounds.[1][2] However, their utility is often hampered by their high susceptibility to hydrolysis, which can occur upon exposure to moisture, acidic or basic conditions, and even elevated temperatures.[3][4][5] This guide offers practical solutions to common purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of moisture-sensitive azlactones in a question-and-answer format.
Question 1: My azlactone is degrading on the silica gel column. What's happening and how can I prevent it?
Answer: This is a very common issue. The problem stems from two main factors: the acidic nature of standard silica gel and the presence of adsorbed water, both of which can catalyze the hydrolysis of the azlactone ring.
The Causality: Silica gel possesses surface silanol groups (Si-OH) which are weakly acidic and can readily donate protons, promoting the cleavage of the azlactone ring. Furthermore, silica gel can adsorb up to 40% of its weight in water from the atmosphere, creating a localized aqueous microenvironment on the column.[6]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by eluting the column with a solvent system containing a small percentage (0.5-2%) of a non-nucleophilic, volatile base like triethylamine before loading your sample.[4][7] This will create a less acidic environment for your compound.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase. A summary of options is provided in the table below. Neutral alumina is a common choice, but be mindful that it can be more reactive than silica for some compounds.[7] Florisil (magnesium silicate) is another less acidic alternative.[4]
-
Implement Anhydrous Conditions: If your azlactone is exceptionally sensitive, you may need to perform the chromatography under strictly anhydrous conditions. This involves:
Question 2: I'm losing a significant portion of my product during solvent removal by rotary evaporation. Why is this happening?
Answer: The issue here is likely thermally-induced hydrolysis. Even moderate heat from a rotary evaporator's water bath (e.g., 30-40 °C) can provide sufficient activation energy to accelerate the hydrolysis of sensitive azlactones, especially if any residual water is present.[4]
Solutions:
-
Room Temperature Evaporation: Avoid heating the water bath. Use a good vacuum pump to lower the boiling points of your solvents sufficiently for evaporation at ambient temperature.
-
Inert Gas Stream: For small volumes, you can dry your product by passing a gentle stream of dry nitrogen or argon over the surface of the solution.[4] This enhances the evaporation rate without the need for heat.
-
High-Vacuum Manifold: Connect your flask to a high-vacuum line (Schlenk line) to remove the final traces of solvent at room temperature.
-
Lyophilization (Freeze-Drying): If your azlactone is dissolved in a suitable solvent like benzene or dioxane and is a solid, you can freeze the solution and lyophilize it. This removes the solvent by sublimation, completely avoiding heat.
Question 3: My azlactone is a thick oil or a low-melting solid, making recrystallization impossible. What are my options besides chromatography?
Answer: For non-crystalline or oily products that are thermally stable, vacuum distillation is an excellent purification method.
The Principle: By reducing the pressure above the liquid, you lower its boiling point.[10][11][12] This allows you to distill compounds at temperatures significantly below their atmospheric boiling point, thus preventing thermal decomposition.[10][13]
Workflow:
-
Assess Thermal Stability: Before attempting distillation, it's wise to test the thermal stability of a small sample. Heat a small amount and monitor for any color change or degradation.
-
Choose the Right Vacuum: The required vacuum level depends on the volatility of your azlactone. A standard water aspirator may be sufficient for more volatile compounds, but a mechanical pump is often necessary for higher-boiling substances.[10]
-
Apparatus Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glass joints are properly greased to maintain a good vacuum.[10]
-
Controlled Heating: Heat the distillation flask slowly and evenly using an oil bath and a magnetic stirrer to prevent bumping.[10] Collect the fraction that distills at a constant temperature.
FAQs: Handling and Purification of Azlactones
Q1: What are the best practices for the general handling and storage of moisture-sensitive azlactones?
A: Always assume your azlactone is sensitive to both air and moisture.
-
Handling: Whenever possible, handle azlactones under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox or using a Schlenk line.[8][9] Use dry glassware and anhydrous solvents. For transferring reagents, consider using Sure/Seal™ bottles which allow for syringe-based transfer without exposing the bulk material to the atmosphere.[8][14]
-
Storage: For short-term storage, keep the azlactone in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide. For long-term storage, sealing the compound in an ampoule under vacuum or an inert atmosphere is the most robust method.[9]
Q2: I have a solid azlactone. What is the best way to perform recrystallization?
A: Recrystallization is an excellent method for purifying solid azlactones, provided you take precautions to exclude moisture.
-
Solvent Choice: Select a solvent or solvent pair in which your azlactone is soluble when hot but sparingly soluble when cold. Ensure you are using anhydrous solvents.
-
Procedure under Inert Atmosphere: For highly sensitive compounds, perform the recrystallization using a Schlenk flask.
-
Add the crude azlactone and a stir bar to the flask.
-
Cycle the flask between vacuum and an inert gas (e.g., argon) three times to remove air.
-
Add warm, anhydrous solvent via a cannula or syringe while maintaining a positive pressure of inert gas.
-
Once dissolved, allow the solution to cool slowly to room temperature, then in a cooling bath to induce crystallization.
-
Isolate the crystals by filtration through a fritted funnel under a stream of inert gas.
-
Wash the crystals with a small amount of cold, anhydrous solvent and dry under high vacuum.
-
Q3: How do I choose the right chromatographic stationary phase for my azlactone?
A: The choice depends on the polarity of your azlactone and its sensitivity. Here is a comparative summary:
| Stationary Phase | Polarity | Acidity | Best For | Considerations |
| Silica Gel | Polar | Acidic | General-purpose purification of less sensitive azlactones. | Often requires deactivation with a base (e.g., triethylamine) to prevent hydrolysis.[4][7] |
| Neutral Alumina | Polar | Neutral | Purification of acid-sensitive azlactones. | Can be more reactive than silica; may cause degradation of some compounds. Comes in different activity grades based on water content. |
| Basic Alumina | Polar | Basic | Purification of azlactones that are stable to base but sensitive to acid. | Can catalyze unwanted reactions with base-sensitive functional groups. |
| Florisil | Polar | Weakly Acidic | Good alternative to silica for moderately acid-sensitive compounds. | Lower resolving power than silica gel for some mixtures. |
| Reversed-Phase Silica (C18) | Non-polar | Neutral | Purification of more polar azlactones. | Requires polar mobile phases (e.g., acetonitrile/water, methanol/water), which may not be suitable for extremely water-sensitive compounds. |
Q4: How can I minimize hydrolysis during the aqueous work-up of my reaction mixture?
A: The work-up is a critical step where your product is highly vulnerable.
-
Work Quickly and Cold: Perform extractions and washes as rapidly as possible. Use an ice bath to keep your separatory funnel cold, which will slow the rate of hydrolysis.
-
Use Saturated Brine: When performing aqueous washes, use saturated sodium chloride solution (brine). This helps to reduce the amount of water that dissolves in the organic layer.
-
Thorough Drying: After the aqueous work-up, dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount and allow adequate time for drying before filtering.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the degradation pathway of azlactones and a decision-making workflow for purification.
Caption: Fig. 1: The general pathway for the hydrolysis of an azlactone.
Caption: Fig. 2: A decision-making workflow for selecting a suitable purification method.
Detailed Experimental Protocol: Anhydrous Flash Chromatography
This protocol outlines a robust method for purifying a moisture-sensitive azlactone using flash chromatography under an inert atmosphere.
Materials:
-
Crude azlactone
-
Dried silica gel (or neutral alumina)
-
Anhydrous hexanes and ethyl acetate (or other suitable solvents)
-
Triethylamine (if using silica gel)
-
Glassware (column, flasks) dried in an oven overnight and cooled under a stream of inert gas.
-
Schlenk line or glovebox
Procedure:
-
Slurry Preparation: In a glovebox or under a positive pressure of argon, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate, with 1% triethylamine if needed).
-
Column Packing: Pour the slurry into the chromatography column and use inert gas pressure to pack the column bed evenly.
-
Sample Loading: Dissolve the crude azlactone in a minimal amount of the eluent. If it is not fully soluble, dissolve it in a slightly more polar (but still anhydrous) solvent like dichloromethane, add a small amount of silica gel, and then remove the solvent under vacuum. Carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin the elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase to elute your product. Monitor the elution by TLC, also performed under anhydrous conditions if possible.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator without heating, followed by drying on a high-vacuum line to obtain the pure azlactone.
References
- Organic Syntheses Procedure. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses.
- Heravi, M. R. P. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90.
- Google Patents. (n.d.). US3275648A - Azlactones and preparation of same.
- Organic Syntheses Procedure. (n.d.). Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses.
- Reddit. (2025, July 24). Preventing azlactone hydrolysis during purification—any real solution? r/OrganicChemistry.
- PubMed. (2021).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit. (2017, May 13).
- A Practical Guide to MSL. (2025, August 16). Handling and Storing Sensitive Components.
- Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process.
- Springer. (2023). Dissolution control and stability improvement of silica nanoparticles in aqueous media.
- Pharmaguideline. (n.d.).
- Sciencemadness.org. (2018, July 7). Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis.
- Red River. (2024, October 17). Silica Gel Alternatives: Top Solutions for Moisture Control.
- TSI Journals. (2022, January 25).
- Ekeeda. (2019, May 6). Distillation Under Reduced Pressure – Definition, Principle and Advantage. YouTube.
- ResearchGate. (2017, January 31).
- Streampeak Group. (2023, March 6). Everything You Need To Know About Silica Gel | Desiccants.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- PubMed. (n.d.).
- Khan Academy. (n.d.).
- Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
- ACS Publications. (2010, December 22). Dynamic Kinetic Resolution of Azlactones Catalyzed by Chiral Brønsted Acids. Organic Letters.
- Tiny Box Company. (2023, June 29).
- ResearchGate. (n.d.).
- American Pharmaceutical Review. (2024, February 27).
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (n.d.). The alkaline hydrolysis of the azlactones derived from certain o-nitrobenzaldehydes. The formation of isatins. Journal of the Chemical Society (Resumed).
- Modern Scientific Press. (2013, April 1). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
- Unacademy. (n.d.).
- GoldBio. (2012, October 29).
- University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- MDPI. (2022, September 1). Investigation of the Kinetics of Hysteresis Effects in Silica Gel.
- PubMed. (n.d.). [Analysis of active principles in pharmaceutical dosage forms by high pressure liquid chromatography - spironolactone and hydrochlorothiazide].
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, March 1). A Heterogeneous approach to synthesis of azlactones.
- YouTube. (2021, May 22). Erlenmeyer Azlactone Synthesis for amino acid.
- University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
- Indian Journal of Scientific Research (IJSR). (2017).
Sources
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. ijsr.in [ijsr.in]
- 3. US3275648A - Azlactones and preparation of same - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. 84. The alkaline hydrolysis of the azlactones derived from certain o-nitrobenzaldehydes. The formation of isatins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Everything You Need To Know About Silica Gel | Desiccants Streampeak Group [streampeakgroup.com]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Purification [chem.rochester.edu]
- 11. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Solvent selection for recrystallization of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
The following technical guide details the solvent selection and purification protocols for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one .
Technical Support Center: Recrystallization Guide
Topic: Solvent Selection for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one Case ID: AZL-FUR-002 Status: Active[1]
Critical Identification: Know Your Molecule
Before selecting a solvent, you must confirm the exact chemical species.[2] The name 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one refers to the saturated C4-unsubstituted azlactone.[1] This distinction is vital because the saturated and unsaturated forms have diametrically opposite solvent compatibilities.
| Feature | Saturated Azlactone (Target) | Unsaturated (Arylidene) Azlactone |
| Structure | No substituent at C4 (2 hydrogens) | Double bond at C4 (e.g., 4-benzylidene) |
| Stability | High Reactivity (Sensitive to moisture/alcohols) | Stable (Resistant to mild hydrolysis) |
| Color | Colorless to pale yellow/buff | Bright Yellow, Orange, or Red |
| Solvent Rule | NEVER use primary alcohols (Ethanol/Methanol) | Ethanol/Water is the standard solvent |
Warning: If you use Ethanol or Methanol for the saturated compound (2-furyl-5-oxazolone), you will cause rapid ring-opening alcoholysis, converting your product into the corresponding ethyl ester (Ethyl 2-furoylglycinate), destroying the oxazolone ring.[1]
Solvent Selection Logic
For the saturated 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, the goal is to crystallize without triggering hydrolysis or alcoholysis.[1]
Recommended Solvents
These solvents are aprotic and non-polar to moderately polar, preserving the sensitive lactone ring.[2]
| Solvent System | Suitability | Protocol Notes |
| Hexane / Cyclohexane | Primary Choice | Dissolve in minimum boiling solvent.[1] If oiling occurs, add a seed crystal or scratch glass.[2] |
| Ethyl Acetate + Hexane | High Purity | Dissolve in warm Ethyl Acetate; add warm Hexane until turbid. Cool slowly. |
| Toluene | Alternative | Good for removing non-polar impurities. Requires lower temperatures (-20°C) for max yield. |
| tert-Butanol | Specialized | Only bulky alcohol allowed.[1] Used in Org. Syn. for phenyl analogs, but requires freeze-drying or vacuum removal.[1][2] |
Solvents to AVOID
-
Ethanol / Methanol: Causes ring opening (solvolysis).
-
Water: Causes hydrolysis to N-furoylglycine.[1]
-
Diethyl Ether: Too volatile for effective high-temp dissolution; promotes "creeping" of solid.[1]
Decision Tree & Workflow
The following diagram illustrates the logical pathway for solvent selection based on the specific derivative you possess.
Caption: Decision matrix for oxazolone solvent selection based on C4 saturation status.
Detailed Protocol: Recrystallization of Saturated Azlactone
Objective: Purify 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one while preventing hydrolysis.
Materials:
-
Crude Azlactone (dried thoroughly in vacuum)
-
Solvent: Anhydrous Hexane (or Cyclohexane)
-
Co-solvent (if needed): Anhydrous Ethyl Acetate
-
Apparatus: Round-bottom flask, reflux condenser (with drying tube/N2 line).
Step-by-Step:
-
Preparation: Ensure all glassware is bone-dry. Moisture is the enemy.
-
Dissolution:
-
Place crude solid in the flask.
-
Add Hexane (approx. 10 mL per gram).
-
Heat gently to 50-60°C. Do not boil aggressively.
-
Troubleshooting: If the solid does not dissolve, add Ethyl Acetate dropwise until dissolution is complete.[2]
-
-
Filtration: If there are insoluble particles (likely N-furoylglycine from hydrolysis), filter the hot solution through a glass frit or cotton plug quickly.
-
Crystallization:
-
Remove from heat. Let the flask cool to room temperature undisturbed.
-
Once ambient, place in a fridge (4°C) or freezer (-20°C) for 2 hours.
-
-
Collection:
-
Filter crystals rapidly using a Buchner funnel.
-
Wash with ice-cold Hexane.[1]
-
Dry immediately in a vacuum desiccator over P₂O₅ or KOH pellets.
-
Troubleshooting & FAQs
Q1: My product turned into a sticky oil ("oiled out") instead of crystallizing. What happened?
-
Cause: The solution was likely too concentrated, or the melting point of the solvated product is lower than the boiling point of the solvent.[1]
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (Hexane). Allow it to cool very slowly (wrap the flask in a towel). Scratching the glass with a rod can induce nucleation.
Q2: The crystals turned pink/red during filtration. Is this normal?
-
Cause: This indicates hydrolysis or oxidation. The oxazolone ring is opening due to moisture in the air.[1]
-
Fix: Work faster or under a nitrogen blanket. Ensure your wash solvent (Hexane) is anhydrous.
Q3: Can I use Ethanol if I work quickly?
-
Answer: No. For the saturated 2-furyl-5-oxazolone, ethanol acts as a nucleophile.[1] You will isolate the ethyl ester of furoylglycine, not the oxazolone.[2] (Note: This rule does not apply to the stable 4-arylidene derivatives).
Q4: I see a melting point of 89-92°C in literature. Is this correct?
-
Answer: That range typically corresponds to the 2-phenyl analog (2-phenyl-5(4H)-oxazolone).[1] The 2-furyl analog usually has a slightly different range but similar solubility properties.[1] Use the 2-phenyl protocols (Org. Syn. Coll. Vol. 5, 726) as the closest reliable proxy.[2]
References
-
Organic Syntheses , Coll.[2] Vol. 5, p. 726 (1973); Vol. 49, p. 73 (1969).[2] 2-Phenyl-5-oxazolone.[1][3][4][5][6][7] (Demonstrates the use of non-polar solvents and tert-butanol for saturated azlactones).
-
BenchChem Technical Library . The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide. (Details the stability differences between saturated and unsaturated oxazolones).
-
Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198.[2] (Foundational text on azlactone reactivity and solvolysis).
Sources
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Ring-Opening Side Reactions in Oxazolone Chemistry
Welcome to the Technical Support Center for Oxazolone Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazolone reactivity and control undesired ring-opening side reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Oxazolone Reactivity
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as crucial intermediates in the synthesis of amino acids, peptides, and other biologically active molecules.[1][2] Their utility stems from the electrophilic nature of the carbonyl group and the ability to undergo various nucleophilic attacks. However, this reactivity also makes them susceptible to undesired ring-opening reactions, primarily hydrolysis and aminolysis, which can lead to reduced yields, product impurities, and racemization of chiral centers.[1][3][4] Understanding and controlling these side reactions is paramount for successful and reproducible synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving oxazolones.
Q1: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the oxazolone ring. What are the primary factors contributing to this?
A1: Hydrolysis is a major side reaction where water acts as a nucleophile, attacking the carbonyl group and leading to the formation of an α-acylamino acid.[1][3] The primary factors influencing the rate of hydrolysis are:
-
pH: The oxazolone ring is sensitive to both acidic and basic conditions.[3] Both acid and base can catalyze the hydrolysis process.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including hydrolysis.[3]
-
Solvent: The presence of water, even in trace amounts in "anhydrous" solvents, can lead to hydrolysis.[5] The polarity of the solvent can also play a role.[6]
-
Substituents on the Oxazolone Ring: The electronic nature of substituents on the oxazolone ring can influence its stability. Electron-donating groups on the phenyl ring at the C-2 position have been shown to decrease the rate of the ring-opening reaction.[1][7]
Q2: I'm observing significant racemization in my peptide synthesis. How is this related to oxazolone formation?
A2: Racemization during peptide synthesis is often mediated by the formation of an oxazolone intermediate.[4][8][9] The mechanism involves the cyclization of the activated amino acid to form a planar oxazolone.[8] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a resonance-stabilized anion and loss of stereochemical information.[4][10] Subsequent protonation can occur from either face, resulting in a racemic mixture.
Q3: What are the key differences between hydrolysis and aminolysis as side reactions?
A3: Both are nucleophilic ring-opening reactions. The key difference lies in the nucleophile:
-
Hydrolysis: The nucleophile is water, leading to an α-acylamino acid.[1][3]
-
Aminolysis: The nucleophile is an amine. In the context of peptide synthesis, this can be the desired reaction for forming a peptide bond.[11][12] However, if an unintended amine is present, it can lead to undesired side products. Aminolysis generally proceeds through the ester rather than the oxazolone intermediate.[13]
Q4: Can I use co-solvents to improve the stability of my oxazolone in aqueous media?
A4: Yes, using co-solvents is a viable strategy. If your experimental design allows, preparing a concentrated stock solution of the oxazolone derivative in a non-aqueous, aprotic solvent like DMSO or ethanol and then diluting it into your aqueous buffer immediately before the experiment can minimize the time the compound is exposed to the aqueous environment, thereby reducing hydrolysis.[3]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific challenges.
Issue 1: Persistent Hydrolysis and Low Yields
If you are consistently observing low yields due to hydrolysis, a systematic approach to optimizing your reaction conditions is necessary.
The susceptibility of the oxazolone ring to hydrolysis is a direct consequence of the electrophilicity of the carbonyl carbon. Water, acting as a nucleophile, attacks this carbon, initiating a ring-opening cascade. The stability of the oxazolone is a delicate balance of electronic and steric factors, as well as the surrounding reaction environment.
Protocol 1: Ensuring Anhydrous Conditions
-
Reagent Drying: Dry all solvents and liquid reagents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Glassware Preparation: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Protocol 2: pH Optimization Study
-
Buffer Screening: Prepare a series of buffered solutions across a relevant pH range.
-
Stability Test: Dissolve a small amount of the oxazolone in each buffer and monitor its degradation over time using a suitable analytical technique (e.g., HPLC, NMR).
-
Analysis: Plot the percentage of intact oxazolone against time for each pH to determine the optimal pH for stability.[3]
Table 1: Example pH Stability Data
| pH | Half-life (hours) at 25°C |
| 4.0 | 2.5 |
| 5.0 | 8.0 |
| 6.0 | 15.0 |
| 7.0 | 12.0 |
| 8.0 | 4.0 |
This is example data and will vary depending on the specific oxazolone derivative.
Protocol 3: Temperature Control
-
Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.[3] Consider starting at 0°C or even lower for highly sensitive substrates.
Issue 2: Uncontrolled Racemization in Peptide Synthesis
Racemization compromises the stereochemical integrity of your peptide. Controlling this side reaction is critical for producing biologically active molecules.
The formation of a planar oxazolone intermediate is the primary pathway for racemization.[8] The rate of racemization is influenced by the base, solvent, and the nature of the activating group. Strong, non-sterically hindered bases can accelerate racemization.[8]
Protocol 4: Minimized Racemization Coupling in SPPS
This protocol is a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).[8]
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive like Oxyma Pure.[14]
-
Add 3-5 equivalents of a carbodiimide coupling reagent such as Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Table 2: Recommended Reagents for Minimizing Racemization
| Reagent Type | Recommended | Use with Caution | Rationale |
| Coupling Additives | HOBt, Oxyma | - | Forms active esters less prone to racemization.[14] |
| Bases | 2,4,6-Collidine, NMM | DIPEA | Weaker, sterically hindered bases are preferred.[14] |
Part 3: Advanced Topics
Solvent Effects on Ring Stability
The choice of solvent can have a profound impact on the stability and reactivity of oxazolones. The polarity and protic nature of the solvent can influence the rates of both desired reactions and undesired ring-opening.[6]
-
Aprotic Solvents: Generally preferred to minimize hydrolysis.[5] However, the polarity of aprotic solvents can still influence reaction rates.
-
Protic Solvents: Can participate in hydrogen bonding and may facilitate proton transfer, potentially accelerating both desired and undesired reactions. Water is a protic solvent that directly leads to hydrolysis.
A systematic investigation of solvent effects on the kinetics of ring-opening can provide valuable insights for reaction optimization.[6]
Catalytic Control
The use of catalysts can be a powerful tool to promote the desired reaction pathway over ring-opening side reactions.
-
Lewis Acids: Can activate the carbonyl group of unsaturated oxazolones, enhancing the electrophilicity at the β-carbon for certain desired reactions.[1][7]
-
Base Catalysis: While bases can promote desired reactions, they can also accelerate racemization and hydrolysis.[3][15] Careful selection of the base and its concentration is crucial.
References
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
-
Rehman, A. et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8. Available at: [Link]
-
Al-Amiery, A. A. et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7016. Available at: [Link]
-
Nurumbetov, G. et al. (2016). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 80, 154-163. Available at: [Link]
-
Gomma, G. K. et al. (2011). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Journal of Chemical and Pharmaceutical Research, 3(6), 729-740. Available at: [Link]
-
Ríos-Lombardía, N. et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 88(23), 16739-16747. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Drug Delivery and Therapeutics, 13(9-S), 183-195. Available at: [Link]
-
Subirós-Funosas, R. et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 253-265. Available at: [Link]
-
Wikipedia. (n.d.). Bergmann azlactone peptide synthesis. Wikipedia. Available at: [Link]
-
R Discovery. (2010). Bergmann‐Stern Azlactone Synthesis. R Discovery. Available at: [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline | Request PDF. ResearchGate. Available at: [Link]
-
Keenan, T. et al. (2021). A tale of two bioconjugations: pH controlled divergent reactivity of protein α-oxo aldehydes in competing α-oxo-Mannich and catalyst-free aldol ligations. ACS Chemical Biology, 16(11), 2387-2400. Available at: [Link]
-
PubMed. (2022). Base-promoted tandem ring-opening/ring-closing of N-alkynyl-2-oxazolidinones enables facile synthesis of 2-oxazolines. PubMed. Available at: [Link]
-
Beilstein Journals. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals. Available at: [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2015). A review on oxazolone, it's method of synthesis and biological activity. ResearchGate. Available at: [Link]
-
UND Scholarly Commons. (n.d.). Exploring Zinc Amido-Oxazolinate Complexes As Catalysts For Ring Opening Polymerization (ROP) And Ring Opening Co. UND Scholarly Commons. Available at: [Link]
-
ResearchGate. (n.d.). Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates | Request PDF. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The oxazolinone intermediate in the hydrolysis and aminolysis of N-benzoylglycine derivatives. Royal Society of Chemistry. Available at: [Link]
-
American Chemical Society. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega, 3(4), 3824-3830. Available at: [Link]
-
ResearchGate. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. ResearchGate. Available at: [Link]
-
IJPBS. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. IJPBS. Available at: [Link]
-
SciSpace. (n.d.). The Chemistry of the Oxazolines. SciSpace. Available at: [Link]
-
PubMed. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Using the oxazolone-forming reaction cycle to induce transient.... ResearchGate. Available at: [Link]
-
American Chemical Society. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15866-15886. Available at: [Link]
-
ResearchGate. (n.d.). Ring opening reaction of oxazolone to give benzamides. ResearchGate. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Oxazolines: A Crossing of Cationic Ring-Opening Polymerization and Enzymatic Ring-Opening Polyaddition. ResearchGate. Available at: [Link]
-
MDPI. (2020). Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. Polymers, 12(9), 2004. Available at: [Link]
-
Beilstein Journals. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 217-230. Available at: [Link]
-
National Institutes of Health. (n.d.). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. National Institutes of Health. Available at: [Link]
-
Proceedings of the National Academy of Sciences. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2318823121. Available at: [Link]
-
MDPI. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1949. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Azlactone-based copolymers by redox-initiated MADIX polymerization at room temperature in ethanol. Polymer Chemistry. Available at: [Link]
-
Revista Desafio Online. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online, 10(2), 127-135. Available at: [Link]
-
Wiley-VCH. (n.d.). Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. Available at: [Link]
-
MDPI. (2023). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 28(3), 1013. Available at: [Link]
Sources
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- 12. discovery.researcher.life [discovery.researcher.life]
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- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Temperature Optimization for N-Furoylglycine Cyclodehydration
Executive Summary & Core Directive
The Challenge: Converting N-furoylglycine to 2-(2-furyl)oxazol-5(4H)-one (an azlactone) is a classic cyclodehydration, typically mediated by acetic anhydride (
The Directive: You must abandon the standard "reflux at
-
Activation (
C - C): Required to form the mixed anhydride intermediate and drive the entropic cyclization. -
Destruction (>
C): Triggers acid-catalyzed polymerization of the furan ring (resinification), leading to tar formation and drastically reduced yields.
Optimal Target: Maintain a reaction floor of
The Thermodynamics & Kinetics (The "Why")
To optimize yield, one must understand the competing pathways.[1] The reaction proceeds via an Erlenmeyer-Plöchl type mechanism where acetic anhydride serves as both solvent and dehydrating agent.
Competing Pathways Diagram[1]
Figure 1: Kinetic competition between cyclization and furan degradation. Note that the "Safe Zone" is narrow for furan derivatives compared to phenyl analogs.
Key Mechanistic Insights[1][2]
-
The Activation Energy: The initial formation of the mixed anhydride with acetic anhydride is endothermic. Below
C, the reaction is kinetically trapped; the starting material will simply suspend in the solvent. -
The Furan Liability: The furan oxygen lone pairs make the ring electron-rich and highly susceptible to electrophilic attack. In the presence of hot acetic acid (a byproduct of the reaction) and temperatures exceeding
C, the furan ring undergoes rapid polymerization. This is irreversible.
Optimized Protocol: The "Soft-Liquefaction" Method
Do not use a heating mantle set to "High." Use an oil bath with precise thermal control.
Reagents:
-
N-Furoylglycine (1.0 equiv)
-
Acetic Anhydride (3.0 - 5.0 equiv)
-
Anhydrous Sodium Acetate (1.0 equiv) - Must be fused/dried immediately before use.
Step-by-Step Workflow:
-
Preparation: Place N-furoylglycine and fused sodium acetate in a round-bottom flask. Add acetic anhydride.[2][3][4]
-
The Ramp (Critical): Place the flask in an oil bath pre-heated to
C . -
Liquefaction Phase: Slowly increase the bath temperature by
C every 10 minutes.-
Observation: The slurry will begin to thin.
-
Target: Stop increasing temperature once the mixture becomes homogeneous (liquefies). This usually occurs between
C and C .
-
-
Maintenance: Hold at this liquefaction temperature for 1–2 hours. Do not exceed
C. -
Monitoring: Spot TLC every 30 minutes. The product is less polar than the starting material.
-
Quenching: Cool the mixture to room temperature (
C). Do not chill to C yet, as rapid precipitation can trap impurities.[1] -
Isolation: Add a small amount of absolute ethanol (to consume excess anhydride) followed by cooling to
C to crystallize the azlactone. Filter and wash with cold ethanol.
Troubleshooting Center
Diagnostic Flowchart[1][4][6]
Figure 2: Symptom-based troubleshooting for azlactone synthesis.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned black after 30 minutes. Can I save it?
A: No. A black mixture indicates that the furan ring has polymerized (tarred) due to excessive heat or prolonged exposure to acidic conditions. You must discard the batch. For the next attempt, ensure your oil bath does not exceed
Q: The literature says to wash with boiling water. Should I do this? A: Absolutely not for furan derivatives. While standard hippuric acid azlactones are robust enough for hot water washes (to remove excess acetic acid/anhydride), furan-based azlactones are more prone to hydrolysis (ring-opening back to the starting material). Wash with ice-cold ethanol or cold water only.
Q: Why must the Sodium Acetate be "fused"?
A: Sodium acetate trihydrate (
Q: Can I use microwave irradiation?
A: Yes, microwave synthesis is often superior for this reaction because it reduces the thermal exposure time.[1] A typical protocol would be
Data Summary: Temperature vs. Outcome[1][5][7][8][9]
| Temperature Zone | Reaction State | Product Quality | Risk Level |
| < 60°C | Heterogeneous Slurry | N/A (No Reaction) | Low (Kinetic Trap) |
| 75°C - 90°C | Homogeneous Liquid | Yellow Crystalline Solid | Optimal |
| 100°C - 110°C | Dark Orange/Red Liquid | Red/Brown Solid (Impure) | High (Decomposition) |
| > 120°C | Black Tar | Intractable Resin | Critical Failure |
References
-
Carter, H. E. (1946).[1] "Azlactones."[2][3] Organic Reactions, 3, 198.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Azlactone synthesis/Hippuric acid derivatives).
-
Conway, P. A., et al. (2009).[1] "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Journal of Chemical Research.
-
Kiste, A., et al. (2011).[1] "Microwave-assisted efficient synthesis of azlactone derivatives." Comptes Rendus Chimie, 14(12).
-
Haneen, D. S. A., et al. (2020).[1] "5(4H)-oxazolones: Synthesis and biological activities." Synthetic Communications.
Sources
Technical Support Center: 5(4H)-Oxazolone Stability & Handling
Topic: Handling Instability of 5(4H)-Oxazolones in Acidic Conditions Ticket ID: OX-STAB-001 Status: Active Guide Audience: Medicinal Chemists, Peptide Synthetic Chemists, Process Development Scientists
Introduction: The "Fragile Intermediate" Paradox
5(4H)-oxazolones (azlactones) are powerful electrophilic scaffolds used in the synthesis of non-natural amino acids, heterocyclic pharmacophores, and peptide coupling.[1][2] However, their utility is often compromised by their inherent instability.
In acidic environments, researchers face a bifurcation of failure modes:
-
Hydrolytic Ring Opening: Irreversible loss of the heterocycle to form
-acyl amino acids. -
Racemization: Loss of optical purity at the C4 position via pseudo-aromatic intermediates.
This guide provides the mechanistic understanding and operational protocols required to stabilize these intermediates during workup and storage.
Module 1: Mechanistic Diagnostics (FAQ)
Q1: Why does my oxazolone degrade even in weak acidic buffers?
The Root Cause: Acid-Catalyzed Hydrolysis. While oxazolones are often formed under dehydrating acidic conditions (e.g., acetic anhydride/sodium acetate), the presence of protic acids and water is destructive.
The Mechanism: The nitrogen of the oxazole ring is basic. Protonation occurs at the ring nitrogen (or less frequently the exocyclic carbonyl oxygen), increasing the electrophilicity of the C5 carbonyl. In the presence of even trace moisture, water attacks C5, leading to ring opening.
Visualization: Acid-Catalyzed Hydrolysis Pathway
Caption: Figure 1. The acid-catalyzed hydrolysis pathway. Protonation activates the C5 carbonyl, facilitating water attack and irreversible ring opening.
Q2: I maintained anhydrous conditions, yet I see loss of chirality (ee%). Why?
The Root Cause: Acid-Catalyzed Enolization (The "Bergmann-Zervas" Mechanism).
Even without water, acidic conditions can promote racemization. The C4 proton is acidic (
Visualization: The Racemization Trap
Caption: Figure 2. Racemization via the mesoionic intermediate. The driving force is the aromatization of the 5-membered ring upon deprotonation at C4.
Module 2: Operational Protocols
Protocol A: Anhydrous Quenching & Isolation
Use this protocol to isolate 5(4H)-oxazolones from Erlenmeyer-Plöchl or cyclization reactions without triggering hydrolysis.
Prerequisites:
-
All glassware must be oven-dried.
-
Solvents (Ethanol, Hexane) must be cold (
C).
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction mixture to 0–4°C immediately upon completion. |
| 2 | Non-Aqueous Quench | Add cold Ethanol (95%) slowly. Do NOT pour into water/HCl. |
| 3 | Crystallization | Allow the mixture to stand at 4°C. If oil forms, induce crystallization with scratch or seed. |
| 4 | Wash | Filter solids and wash with cold, anhydrous hexane or heptane. |
| 5 | Drying | Vacuum dry over |
Protocol B: Stability Monitoring (QC)
How to verify if your oxazolone has degraded during storage.
Method 1: Infrared Spectroscopy (IR) - The "Fingerprint" Check
-
Target Signal: Look for the characteristic carbonyl doublet (Fermi resonance).[1][5][6]
-
Frequency: Strong bands at 1820–1840 cm⁻¹ and 1660–1680 cm⁻¹ (C=N).
-
Failure Mode: Disappearance of the 1820 band and appearance of a broad OH stretch (2500–3300 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) indicates hydrolysis to the
-acyl amino acid.
Method 2: 1H-NMR
-
Target Signal: The C4 proton (if saturated).
-
Shift: Typically
4.0–5.0 ppm. -
Failure Mode: A shift upfield or splitting changes indicating ring opening. For racemization, use chiral shift reagents (e.g., Eu(hfc)₃) if the product is isolated.
Module 3: Comparative Stability Data
The following table summarizes the stability of a generic 2-phenyl-4-substituted-5(4H)-oxazolone under various conditions.
| Solvent/Condition | Temperature | Half-Life ( | Dominant Failure Mode |
| Anhydrous THF/DCM | 25°C | > 1 Week | Stable |
| Glacial Acetic Acid | 25°C | Hours to Days | Racemization (Slow) |
| Aqueous Acid (pH < 3) | 25°C | Minutes | Hydrolysis (Rapid Ring Opening) |
| Aqueous Base (pH > 9) | 25°C | Seconds | Racemization (Instant) & Hydrolysis |
| Moist Air (Solid State) | 25°C | Days | Surface Hydrolysis |
References
-
Bergmann, M., & Zervas, L. (1928). Über die katalytische Racemisierung von Aminosäuren und Peptiden. Biochemische Zeitschrift, 203, 280–292. (Foundational mechanism for acid-catalyzed racemization via azlactones).
-
Goodman, M., & Glaser, A. (1970). Reactions of Oxazolones. In Peptides: Chemistry and Biochemistry (pp. 267-305). Marcel Dekker. (Comprehensive review of oxazolone kinetics and aminolysis).
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. Link
-
BenchChem Technical Support. (2025). Troubleshooting side reactions in 5(4H)-oxazolone synthesis. Link
-
Daffe, V., & Fastrez, J. (1983).[7] Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (6), 783-787. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characteristic Shifts of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Furan-Oxazolone Scaffolds
The fusion of furan and oxazolone rings creates a unique heterocyclic system with significant potential in medicinal chemistry and materials science. Furan, a five-membered aromatic heterocycle, is a common motif in a vast array of natural products and pharmaceuticals.[1][2] The oxazolone ring, particularly the 5(4H)-one isomer, is a versatile synthon and a key pharmacophore in various biologically active compounds.[3] The combination of these two moieties in 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one results in a molecule with a distinct electronic and structural profile, which is directly reflected in its ¹H NMR spectrum.
Accurate interpretation of the ¹H NMR spectrum is paramount for the unambiguous structural elucidation and purity assessment of these compounds. This guide will dissect the characteristic chemical shifts and coupling patterns expected for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, drawing comparisons with related structures to provide a comprehensive understanding of its spectroscopic properties.
Predicted ¹H NMR Spectrum and Comparative Analysis
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one and Experimental Data for Analogous Compounds.
| Proton | Predicted Chemical Shift (δ, ppm) for Target Compound | Multiplicity | Expected Coupling Constants (J, Hz) | Experimental Chemical Shift (δ, ppm) for Furan Analogs[4][5][6] | Experimental Chemical Shift (δ, ppm) for Oxazolone Analogs |
| H-4 | ~4.4 - 4.8 | s | - | - | 4.31 (CH₂) in a related oxazolone |
| H-3' | ~6.6 - 6.8 | dd | J₃'₄' ≈ 3.5, J₃'₅' ≈ 0.7 | 6.35 (m) | - |
| H-4' | ~6.4 - 6.6 | dd | J₄'₃' ≈ 3.5, J₄'₅' ≈ 1.8 | 6.59 (m) | - |
| H-5' | ~7.6 - 7.8 | dd | J₅'₄' ≈ 1.8, J₅'₃' ≈ 0.7 | 7.35 (s) | - |
Analysis of Predicted Chemical Shifts:
-
Oxazolone Protons (H-4): The two protons on the C4 of the oxazolone ring are expected to appear as a singlet in the range of δ 4.4 - 4.8 ppm . This prediction is based on the chemical environment of a methylene group flanked by an oxygen atom and a carbonyl group. In structurally similar, though not identical, 4-arylidene-2-phenyloxazol-5(4H)-ones, the vinylic proton appears much further downfield (δ 7-8 ppm) due to conjugation.[7][8][9] The absence of this extended conjugation in the 4,5-dihydro-oxazole ring of the target compound will result in a more upfield shift for the H-4 protons.
-
Furan Protons (H-3', H-4', H-5'): The chemical shifts of the furan protons are influenced by the electron-withdrawing nature of the attached oxazolone ring.
-
H-5' : This proton, being adjacent to the oxygen atom, is the most deshielded of the furan protons and is anticipated to resonate at approximately δ 7.6 - 7.8 ppm .[6] Its signal will likely appear as a doublet of doublets due to coupling with H-4' and H-3'.
-
H-3' : The proton at the 3-position of the furan ring is expected to have a chemical shift in the region of δ 6.6 - 6.8 ppm . It will exhibit coupling to both H-4' and H-5'.
-
H-4' : This proton is generally the most shielded of the furan ring protons, with an expected chemical shift around δ 6.4 - 6.6 ppm . It will show coupling to both H-3' and H-5'.
-
The spin-spin coupling constants within the furan ring are characteristic, with J₃'₄' typically being the largest (around 3.5 Hz), followed by J₄'₅' (around 1.8 Hz), and a smaller long-range coupling J₃'₅' (around 0.7 Hz).[5]
Comparative Analysis with Structurally Related Compounds
To further refine our understanding, a comparison with known furan and oxazolone derivatives is instructive.
Table 2: ¹H NMR Data for Selected Furan and Oxazolone Derivatives.
| Compound | H-3 (Furan) | H-4 (Furan) | H-5 (Furan) | Other Characteristic Peaks | Reference |
| Furan | 6.36 | 7.41 | 6.36 | - | |
| 2-Furfural | 6.66 | 7.29 | 7.80 | 9.69 (CHO) | |
| (S)-1-(furan-2-yl)ethanol | 6.25 | 6.35 | 7.35 | 4.88 (CH), 1.56 (CH₃) | [6] |
| (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one | - | - | - | 7.33-7.95 (Ar-H), 7.91 (CH) | [7] |
| 4-(2,4-Difluorobenzylidene)-2-(4-chlorophenyl)oxazole-5(4H)-on | - | - | - | 7.22 (=CH), 7.29-8.90 (Ar-H) | [9] |
The data in Table 2 illustrates the electron-withdrawing effect of substituents at the 2-position of the furan ring, which causes a downfield shift of the H-5' proton. The oxazolone moiety is expected to exert a similar, if not stronger, deshielding effect. The chemical shifts for various 4-substituted-2-phenyloxazol-5(4H)-ones demonstrate the typical regions for aromatic and vinylic protons in these systems.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain high-quality ¹H NMR data for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, the following experimental protocol is recommended.
Workflow for Sample Preparation and NMR Analysis:
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized and purified 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire a standard proton spectrum using a 90° pulse. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Conclusion
The ¹H NMR spectrum of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is predicted to exhibit a characteristic set of signals corresponding to the protons of the furan and oxazolone rings. The methylene protons of the oxazolone ring are expected as a singlet around δ 4.4-4.8 ppm, while the furan protons will appear as a coupled system between δ 6.4 and 7.8 ppm. By understanding these characteristic shifts and comparing them with the extensive data available for related heterocyclic systems, researchers can confidently identify and characterize this and other novel furan-oxazolone derivatives. This guide provides a solid foundation for such spectroscopic analysis, blending predictive methods with established experimental data and protocols.
References
-
Thanvi, A., Chagaleti, B. K., Srimathi, R. S., Kathiravan, M. K. K., & Shanthakumar, S. B. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Journal of Young Pharmacists, 16(2), 244–251. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). SYNTHESIS, CHARACTERIZATION OF NOVEL 4- ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES. European Chemical Bulletin, 11(8), 146–151.
- Tayade, A. P., & Bobade, R. P. (2019). One Pot and Four Component Synthesis of 4 – Arylidene-2-Phenyl-5(4H)-Oxazolones or Azlactones. International Journal of Research in Engineering, Science and Management, 2(11), 357-359.
- Gül, H. İ., & Erdoğan, T. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 22(3), 363-371.
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
- Supporting Information for public
- Hong, S.-J., Ka, J.-W., Jeoung, E.-H., & Lee, C.-H. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(3), 1153-1156.
- Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1487-1493.
- El-Sayed, A. A., & Abdel-Aziz, M. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109.
- Kamienska-Trela, K., Kania, L., & Wójcik, J. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
- Fareed, G., Afza, N., Versiani, M. A., Fareed, N., Mughal, U. R., Kalhoro, M. A., Iqbal, L., & Lateef, M. (2013). Supplementary material to Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 78(8), S91–S92.
- SCIENCE & INNOVATION. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
- Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 3(2), 347-363.
- ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...
- Mariappan, G., Saha, B. P., Sutharson, L., Singh, A. K., & Garg, S. (2010). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 2(4), 1121-1125.
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Küçükgüzel, Ş. G., & Çıkla, P. (2005). 5-Furan-2yl[7][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 405-413.
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- Kamboj, S., & Kumar, R. (2012). Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. Journal of Molecular Structure, 1014, 138-145.
- ChemDiv. (n.d.). Compound 2-(furan-2-yl)-4-[(naphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- PubChem. (n.d.). 2H-furan-5-one.
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A Researcher's Guide to the Carbonyl Signature of 5(4H)-Oxazolones: An IR Spectroscopy Comparison
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. Among these, the 5(4H)-oxazolone ring system, also known as an azlactone, represents a critical structural motif and a versatile synthetic intermediate in the creation of amino acids, peptides, and various biologically active molecules.[1] Infrared (IR) spectroscopy serves as a rapid and powerful tool for the structural elucidation of these molecules, with the carbonyl (C=O) stretching vibration providing a particularly insightful diagnostic window into their electronic and structural environment.
This guide offers an in-depth comparison of the carbonyl IR absorption bands of various 5(4H)-oxazolones. We will explore the underlying principles governing the frequency of the carbonyl stretch, the influence of substituents, and provide a practical, step-by-step protocol for obtaining high-quality spectral data.
The Carbonyl Stretch: A Vibrational Barometer
The most prominent feature in the IR spectrum of a 5(4H)-oxazolone is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group.[1] This band typically appears in the region of 1755-1820 cm⁻¹ .[1][2] A distinctive characteristic of this band is its frequent appearance as a doublet or a shoulder, a phenomenon attributed to Fermi resonance .[3][4][5] This resonance occurs when the fundamental carbonyl stretching vibration has a similar energy to an overtone or combination band of another vibration within the molecule, leading to a splitting of the absorption band.[1][3][4]
Beyond the carbonyl band, other key vibrational modes aid in the identification of 5(4H)-oxazolones. The carbon-nitrogen double bond (C=N) of the imine group within the ring typically exhibits a characteristic absorption in the range of 1650-1660 cm⁻¹ .[1][2] In the case of 4-alkylidene or 4-arylidene substituted oxazolones, the exocyclic carbon-carbon double bond (C=C) stretching vibration can be observed around 1600 cm⁻¹ .[1]
Substituent Effects on the Carbonyl Frequency: An Electronic Tug-of-War
The precise frequency of the carbonyl stretching vibration is highly sensitive to the electronic environment within the 5(4H)-oxazolone ring. This sensitivity makes IR spectroscopy a valuable tool for probing the effects of different substituents attached to the core structure. The observed shifts in the C=O stretching frequency can be rationalized by considering the interplay of inductive and resonance effects.
-
Electron-donating groups (EDGs) attached to the aromatic rings of the oxazolone structure tend to decrease the carbonyl stretching frequency. By donating electron density into the conjugated π-system, EDGs increase the single-bond character of the C=O bond, thereby lowering the energy (and frequency) required to stretch it.[6]
-
Electron-withdrawing groups (EWGs) , conversely, pull electron density away from the carbonyl group. This withdrawal of electron density increases the double-bond character of the C=O bond, making it stronger and requiring more energy to vibrate, thus shifting the absorption to a higher wavenumber.[6]
The following diagram illustrates this relationship:
Caption: Relationship between substituent electronic effects and the C=O stretching frequency in 5(4H)-oxazolones.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed carbonyl stretching frequencies for a series of substituted 4-benzylidene-2-phenyl-5(4H)-oxazolones, providing a clear comparison of the impact of various substituents.
| Substituent (at para-position of benzylidene ring) | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Key Observations | Reference |
| -H (unsubstituted) | 1796.85, 1768.84 | Doublet observed, typical for this class of compounds. | [7] |
| -OCH₃ | Not explicitly stated, but a red shift is noted in the absorption spectrum. | The electron-donating methoxy group is expected to lower the C=O frequency. | [7] |
| 4-Fluorobenzylidene | 1771-1798 (range for various derivatives) | The electronegative fluorine has a competing inductive and resonance effect. | [3] |
| 4-Bromophenylsulfonylphenyl | 1771-1798 (range for various derivatives) | The strongly electron-withdrawing sulfonyl group is expected to increase the C=O frequency. | [3] |
Note: The splitting of the carbonyl band into a doublet is a common feature due to Fermi resonance.[3][4]
Experimental Protocol for IR Spectroscopic Analysis of 5(4H)-Oxazolones
This section provides a standardized workflow for the synthesis and subsequent IR spectroscopic analysis of a representative 5(4H)-oxazolone.
Caption: General workflow for the synthesis and IR analysis of 5(4H)-oxazolones.
Step-by-Step Methodology:
-
Synthesis:
-
In a round-bottom flask, combine hippuric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and anhydrous sodium acetate (1.5 mmol).[1]
-
Add acetic anhydride (3 mmol) to the mixture.[1]
-
Heat the mixture under reflux with stirring for the appropriate time (typically 1-4 hours).[3]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash with cold water and ethanol.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5(4H)-oxazolone.
-
-
IR Spectrum Acquisition:
-
Prepare a sample of the purified 5(4H)-oxazolone for analysis. For solid samples, this is typically done by preparing a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[1]
-
Acquire a background spectrum of the empty sample compartment (or pure KBr for pellet analysis) prior to running the sample spectrum.
-
Ensure the sample is free of solvent to avoid interference in the spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands in the spectrum.
-
Pay close attention to the region between 1750 cm⁻¹ and 1820 cm⁻¹ for the characteristic carbonyl (C=O) stretching vibration. Note any splitting or shoulders on this peak.
-
Locate the imine (C=N) stretching band, typically around 1650-1660 cm⁻¹.
-
If applicable, identify the exocyclic C=C stretching band near 1600 cm⁻¹.
-
Compare the observed frequencies with established literature values for similar compounds to confirm the structure.
-
Concluding Remarks
IR spectroscopy remains an indispensable technique for the routine and in-depth characterization of 5(4H)-oxazolone derivatives. The carbonyl stretching frequency, in particular, offers a sensitive probe into the electronic architecture of these important heterocyclic compounds. By understanding the principles of substituent effects and employing standardized analytical protocols, researchers can confidently elucidate the structures of novel oxazolones and gain valuable insights into their chemical properties, thereby accelerating the pace of discovery in medicinal chemistry and organic synthesis.
References
-
Ghiuș, C. A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4834. Retrieved from [Link]
- Flett, M. St. C. (1951). The Infra-Red and Raman Spectra of Saturated and Unsaturated δ2-Oxazolin-5-ones (Azlactones). Journal of the Chemical Society (Resumed), 962-967.
-
Palcut, M. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Acta Chimica Slovenica, 56(2), 362-368. Retrieved from [Link]
- Jones, R. N., & Sandorfy, C. (1956). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 34(6), 785-802.
-
Szymański, P., et al. (2022). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. The Journal of Physical Chemistry B, 126(8), 1735–1748. Retrieved from [Link]
-
Haneen, D. S. A., Abou-Elmagd, W. S. I., & Youssef, A. S. A. (2021). 5(4H)-oxazolones: Synthesis and biological activities. Synthetic Communications, 51(2), 215-233. Retrieved from [Link]
-
Al-Masoudi, W. A., & Al-Dahmoshi, H. T. (2023). Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. Retrieved from [Link]
- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day, Inc.
-
Al-Masoudi, W. A., & Al-Dahmoshi, H. T. (2023). Oxazolone derivatives. ResearchGate. Retrieved from [Link]
-
Palcut, M. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl rings. Technical University of Denmark. Retrieved from [Link]
-
Szymański, P., et al. (2022). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. ACS Publications. Retrieved from [Link]
- Mary, Y. S., & Arumanayagam, A. (2014). Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline: A density functional theory approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 349-358.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Thomson Learning, Inc.
-
Haneen, D. S. A., Abou-Elmagd, W. S. I., & Youssef, A. S. A. (2021). 5(4H)-oxazolones: Synthesis and biological activities. ResearchGate. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
NIST. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST WebBook. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Jones, R. N., & Sandorfy, C. (1956). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing. Retrieved from [Link]
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Comparative Mass Spectrometry Guide: Fragmentation of Furan-Substituted Azlactones
Topic: Mass spectrometry fragmentation patterns of furan-substituted azlactones Content Type: Publish Comparison Guide
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometric (MS) behavior of 4-((furan-2-yl)methylene)-2-phenyl-5(4H)-oxazolone and its derivatives. It contrasts these patterns with standard phenyl-substituted azlactones to aid researchers in structural elucidation and purity assessment.
Core Insight: Furan-substituted azlactones exhibit a "fragile stability" compared to their all-phenyl counterparts. While the 2-phenyl moiety dictates the base peak (m/z 105) in Electron Impact (EI), the furan ring introduces unique instability pathways, including accelerated ring opening and specific low-mass ion generation (m/z 81). Furthermore, these compounds are highly susceptible to hydrolysis; distinguishing the intact azlactone from its hydrolyzed acyl-amino acid byproduct is a critical analytical challenge addressed here.
Technical Deep Dive: Fragmentation Mechanisms
The "Benzoyl Driver" vs. "Furan Instability"
The fragmentation of 2-phenyl-5(4H)-oxazolones is dominated by the stability of the benzoyl cation (
| Feature | Furan-Substituted Azlactone | Phenyl-Substituted Azlactone | Significance |
| Molecular Ion ( | m/z 239 (Moderate Intensity) | m/z 249 (High Intensity) | Furan reduces |
| Base Peak (EI) | m/z 105 ( | m/z 105 ( | The 2-phenyl group dictates the dominant ionization pathway in both. |
| Primary Loss | CO (28 Da) | CO (28 Da) | Universal lactone ring contraction/ejection. |
| Secondary Loss | Furan Ring Cleavage | Phenyl Stability | Furan derivatives show complex low-mass noise; Phenyl derivatives show clean transitions. |
| Diagnostic Ion | m/z 81 ( | m/z 77 ( | m/z 81 is the "fingerprint" of the furan moiety. |
Fragmentation Pathways (EI Mode)
The electron impact ionization (70 eV) induces a radical cation at the heterocyclic nitrogen or the furan oxygen.
-
Pathway A (Lactone Extrusion): The molecular ion (m/z 239) ejects a neutral CO molecule. This is the hallmark of the oxazolone core, resulting in a highly reactive nitrilium-like intermediate (m/z 211).
-
Pathway B (
-Cleavage): The bond between the C-2 position and the oxazolone ring cleaves to form the stable benzoyl cation (m/z 105). This is typically the base peak (100% relative abundance). -
Pathway C (Furan Decomposition): Unlike the stable phenyl group, the furan ring often fragments further, losing CHO radicals or undergoing ring opening to produce m/z 39 (
) and m/z 29 ( ).
Electrospray Ionization (ESI-MS/MS) Behavior
In soft ionization (ESI+), the protonated molecule
-
CID Fragmentation: Upon collision-induced dissociation, the primary channel remains the loss of CO (
), mimicking the "b-ion" formation seen in peptide mass spectrometry. -
Hydrolysis Artifacts: If the sample is wet, a peak at m/z 258 (
, protonated hydrolyzed product) will dominate, indicating the ring has opened to form the hippuric acid derivative.
Visualizing the Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways for the furan-substituted azlactone.
Caption: Figure 1. EI Fragmentation tree of 4-((furan-2-yl)methylene)-2-phenyl-5(4H)-oxazolone showing the competition between benzoyl stability and furan reactivity.
Experimental Protocol: Validated Characterization Workflow
Context: Azlactones are moisture-sensitive. This protocol ensures the detection of the intact heterocycle rather than its hydrolyzed byproduct.
Phase 1: Sample Preparation (Crucial Step)
-
Solvent Selection: Use anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) . Avoid Methanol or water, as they promote nucleophilic ring opening.
-
Concentration: Prepare a 10 ppm solution.
-
Drying: Add a single bead of molecular sieve (3Å) to the vial 15 minutes prior to injection to scavenge trace moisture.
Phase 2: GC-MS Configuration (EI Mode)
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID.
-
Inlet Temp: 250°C (Splitless). Note: Too high temp can degrade the furan ring.
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
Phase 3: Data Validation Criteria
To confirm the identity of the Furan-Azlactone, the spectrum must meet these three criteria (The "Triad of Trust"):
-
Presence of m/z 239 (
): Must be visible (even if low intensity). -
Dominance of m/z 105: Must be the base peak.
-
Absence of m/z 257/258: If these peaks are present, the sample has hydrolyzed to the acyl-amino acid form.
Workflow Diagram
Caption: Figure 2. Analytical workflow emphasizing moisture exclusion to prevent hydrolysis artifacts.
Comparative Data Summary
The following table contrasts the expected MS signals of the target Furan-Azlactone against its primary "competitors": the Phenyl-Analog (standard) and the Hydrolyzed Impurity (artifact).
| Ion Identity | Furan-Azlactone (Target) | Phenyl-Azlactone (Alternative) | Hydrolyzed Byproduct (Impurity) |
| Molecular Weight | 239 Da | 249 Da | 257 Da |
| Parent Ion ( | 239 (Weak/Med) | 249 (Strong) | 257 (Weak, often loses |
| Base Peak | 105 ( | 105 ( | 105 ( |
| Ring Loss (-CO) | m/z 211 | m/z 221 | N/A (Loses |
| Diagnostic Marker | m/z 81 (Furan) | m/z 77 (Phenyl) | m/z 239 ( |
| Stability | Low (Furan reactive) | High (Aromatic) | Stable Solid |
References
-
Sánchez-Viesca, F., Berros, M. I., & Flores, J. P. (2003).[1] Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones. Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. (2025). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- Mass Spectrum.[2] NIST Chemistry WebBook. Link
- Conway, P. A., et al. (1988). Electron impact mass spectrometry of some 2-(p-bromophenyl)-4,4-disubstituted-5(4H)-oxazolones. Organic Mass Spectrometry.
-
Harper, B., et al. (2014). Loss of internal backbone carbonyls: additional evidence for sequence-scrambling in collision-induced dissociation of y-type ions.[3] Journal of the American Society for Mass Spectrometry. Link
-
PubChem. (2025).[4] 4-Benzal-2-phenyl-5-oxazolone Compound Summary. National Library of Medicine.[4] Link
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- 4. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Landscape of Furan-Containing Oxazolones: Structural Insights for Drug Discovery
This guide provides a comprehensive analysis of the X-ray crystallographic data relevant to 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific crystallographic information file (CIF) for this exact molecule is not publicly available, this document leverages data from structurally analogous compounds to offer critical insights into its potential solid-state conformation, intermolecular interactions, and key structural parameters. By comparing the crystallographic data of related furan- and oxazolone-containing molecules, we can build a predictive framework for understanding the structural biology of this important scaffold, thereby guiding rational drug design and development efforts.
The oxazolone ring system is a versatile scaffold in organic synthesis and is a core component of various biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a furan moiety is also a well-established strategy in drug design, as this five-membered aromatic heterocycle can engage in various intermolecular interactions and modulate the physicochemical properties of a molecule.[2] The combination of these two pharmacophores in 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one makes it a compelling target for further investigation.
The Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the synthesis and purification of the compound of interest, followed by crystallization, data collection, and structure solution and refinement. The generalized workflow for a small organic molecule like 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is outlined below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Representative Approach
The following protocol is a synthesized methodology based on established procedures for similar oxazolone derivatives.[5][6]
1. Synthesis and Crystallization:
-
Synthesis: 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one can be synthesized via the Erlenmeyer-Plöchl reaction, involving the condensation of furfural with N-acetylglycine in the presence of acetic anhydride and sodium acetate.[4]
-
Purification: The crude product would be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield high-purity material suitable for crystallization.
-
Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. A systematic screening of various solvents is often necessary to identify conditions that yield diffraction-quality crystals.
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Determination and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The structural model is refined against the experimental data using full-matrix least-squares techniques.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Analysis of Crystallographic Data
To predict the structural features of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, we will compare the crystallographic data of several related compounds. The following table summarizes key crystallographic parameters for selected furan- and oxazolone-containing molecules.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | 13.195(3) | 5.6162(8) | 14.958(3) | 107.00(2) | [7] |
| 2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one | C₉H₇NO₂S | Monoclinic | P2₁/c | 12.2264(11) | 9.8581(7) | 15.8735(13) | 112.129(10) | [5] |
| 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one | C₁₈H₁₁NO₂S | Monoclinic | P2₁/c | 11.1509(3) | 7.0871(2) | 35.2592(5) | 97.914(4) | [8] |
| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | C₁₇H₁₃NO₂ | Orthorhombic | Pbca | 12.0827(6) | 7.7848(3) | 27.6527(16) | 90 | [6] |
Key Structural Insights and Predictions:
-
Planarity and Conformation: In related structures, the oxazolone ring is generally planar.[1] For instance, in 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, the dihedral angle between the oxazole and thiophene rings is small, indicating a high degree of planarity.[5] A similar planarity would be expected for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, with a small dihedral angle between the furan and oxazolone rings. This conformation would be stabilized by the delocalization of π-electrons across the two ring systems.
-
Bond Lengths and Angles: The bond lengths within the oxazolone ring are expected to be consistent with those reported for other 5(4H)-oxazolones.[1] The exocyclic C=O bond is typically short, characteristic of a lactone.[1] The bond lengths and angles of the furan ring are also anticipated to be within the normal range for this heterocycle.
-
Intermolecular Interactions: The crystal packing of these molecules is often dominated by a combination of hydrogen bonds and π-π stacking interactions. In the crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, C—H···O hydrogen bonds and π–π stacking interactions play a crucial role in forming a three-dimensional network.[6] Similarly, for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, we can anticipate C—H···O interactions involving the carbonyl oxygen and furan ring hydrogen atoms, as well as potential π-π stacking between the furan and oxazolone rings of adjacent molecules.
Caption: Predicted intermolecular interactions for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one.
Conclusion
While the definitive crystal structure of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one remains to be determined, a comparative analysis of structurally related compounds provides a robust framework for predicting its key structural features. The molecule is expected to be largely planar, with bond lengths and angles consistent with those of other furan and oxazolone derivatives. The crystal packing is likely to be influenced by a network of C—H···O hydrogen bonds and π-π stacking interactions. These structural insights are invaluable for understanding the molecule's physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. The experimental determination of this crystal structure would be a valuable addition to the structural database and would allow for a more detailed analysis of its solid-state properties.
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A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Furan-Oxazolone Systems
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of conjugated furan-oxazolone systems. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of data to offer a comparative perspective grounded in the principles of electronic transitions, structural effects, and environmental influences. We will explore the causality behind experimental observations and provide robust protocols for reliable spectroscopic characterization.
Introduction: The Significance of the Furan-Oxazolone Scaffold
The fusion of furan and oxazolone rings through a conjugated bridge creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Oxazolone derivatives are recognized as versatile synthons for biologically active molecules, exhibiting a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The furan moiety, a common fragment in bioactive compounds, further enhances this potential.[3] The extended π-conjugation in these systems is not only crucial for their biological activity but also endows them with distinct photophysical properties, making UV-Vis spectroscopy an indispensable tool for their characterization.[5][6]
This guide will comparatively analyze how the electronic absorption spectra of these systems are modulated by structural and environmental factors, providing a predictive framework for researchers designing novel chromophores.
Fundamentals of UV-Vis Absorption in Furan-Oxazolone Systems
The UV-Vis absorption spectra of conjugated furan-oxazolone derivatives are dominated by intense absorption bands arising from π → π* electronic transitions within the delocalized π-electron system.[7][8] Less intense bands corresponding to n → π* transitions, often involving the non-bonding electrons on the oxygen and nitrogen atoms of the heterocyclic rings, may also be observed, typically at longer wavelengths.[7]
The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the overall length and planarity of the conjugated system. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[8][9] This results in a bathochromic shift (red shift) of the λmax to longer wavelengths and often a hyperchromic effect (increase in absorption intensity).[6][9]
Caption: Core structure and primary electronic transitions in furan-oxazolone systems.
Comparative Analysis of Spectral Influences
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the furan-oxazolone scaffold is a powerful method for modulating the absorption spectrum.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), or amino (-NR₂) increase the electron density of the π-system.[10] When attached to the furan ring or the 2-phenyl ring of the oxazolone, EDGs raise the energy of the HOMO more significantly than the LUMO. This narrows the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift . For instance, a methoxy-substituted 4-benzylidene-2-phenyl-5(4H)-oxazolone shows a red shift compared to the unsubstituted compound.[7][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or formyl (-CHO) decrease the electron density of the π-system. EWGs tend to lower the energy of the LUMO more than the HOMO, which also narrows the energy gap and typically causes a bathochromic shift.[12]
Caption: Logical flow of how substituents modulate the absorption maximum (λmax).
Comparative Data: Substituent Effects
| Compound/Substituent | λmax (nm) | Molar Absorptivity (ε) | Key Observation | Reference |
| 4-benzylidene-2-phenyl-5(4H)-oxazolone | ~380 | - | Baseline for comparison. | [7] |
| (4-methoxy)-4-benzylidene-2-phenyl-5(4H)-oxazolone | >380 | - | Red shift due to EDG (-OCH₃). | [7] |
| 2-phenyl-4-fural-5-oxazolone | ~360-380 | - | Furan ring acts as part of the core chromophore. | [13] |
| Oxazolone-Azo Dye Conjugates | 392-464 | - | Extended conjugation with azo group causes significant red shift into the visible region. | [5] |
The polarity of the solvent can significantly alter the position of the absorption bands, a phenomenon known as solvatochromism.[14] This effect arises from differential stabilization of the ground and excited states by the solvent molecules.[15]
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, decreasing the energy gap and causing a bathochromic shift. This is common for π → π* transitions in many push-pull systems.[14]
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state, an increase in solvent polarity can lead to a hypsochromic (blue) shift.[14] For example, in protic (hydrogen-bond donating) solvents, the lone pair electrons on the nitrogen of a dimethylamino group can be stabilized by hydrogen bonding, increasing the energy required for the electronic transition and causing a blue shift.[14]
Comparative Data: Solvent Effects on Azulenyl-Vinyl-Oxazolones
| Compound | Solvent (Dielectric Constant, ε) | λmax (nm) | Shift (Δλ) | Observation | Reference |
| O1 | Dioxane (2.22) | 405 | - | Baseline in non-polar solvent. | [15] |
| DMSO (47.24) | 492 | +87 nm | Strong positive solvatochromism (red shift) with increasing polarity. | [15] | |
| O3 | Dioxane (2.22) | 420 | - | Baseline in non-polar solvent. | [15][16] |
| DMSO (47.24) | 506 | +86 nm | Strong positive solvatochromism, similar to O1. | [15][16] |
This pronounced solvatochromism highlights the charge-transfer character of the electronic transition and underscores the importance of consistent solvent choice for comparative studies.
Experimental Protocol: A Self-Validating Workflow
Achieving accurate and reproducible UV-Vis spectra requires a meticulous experimental approach. The following protocol is designed to be self-validating, ensuring data integrity.
Caption: A validated workflow for acquiring reliable UV-Vis absorption spectra.
Step-by-Step Methodology:
-
Instrument Preparation: Allow the spectrophotometer's deuterium and tungsten lamps to warm up for at least 30 minutes. This is critical for achieving a stable baseline. Run the instrument's internal performance verification tests.
-
Solvent Selection & Rationale: Choose a UV-grade solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically >220 nm). For solvatochromism studies, a range of solvents from non-polar (e.g., hexane, dioxane) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol) should be used.[14][15] The choice of solvent can affect the stability of the oxazolone itself, with alcoholysis being a potential issue in ethanol solutions.[13]
-
Sample Preparation & Rationale: Prepare a concentrated stock solution using a calibrated analytical balance and volumetric flask. Dilute this stock to a final concentration that yields a maximum absorbance between 0.3 and 1.0. This range ensures the measurement is within the linear dynamic range of the detector, adhering to the Beer-Lambert Law.
-
Baseline Correction: Fill a matched quartz cuvette with the pure solvent used for sample dilution. Place it in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is solely that of the analyte.
-
Spectrum Acquisition: Replace the solvent cuvette with the sample cuvette. Ensure the cuvette is placed in the same orientation. Acquire the absorption spectrum across the desired range (e.g., 200-700 nm).
-
Data Processing: Use the instrument software to identify the wavelength of maximum absorbance (λmax) and its corresponding absorbance value.
Conclusion: A Predictive Tool for Molecular Design
The UV-Vis absorption properties of conjugated furan-oxazolone systems are a direct reflection of their electronic structure. By understanding the interplay of conjugation length, substituent electronic effects, and solvent interactions, researchers can rationally design molecules with tailored photophysical properties. Extended conjugation and the strategic placement of electron-donating or -withdrawing groups reliably induce bathochromic shifts, moving absorption towards the visible region.[5][6] Furthermore, the significant solvatochromism observed in many derivatives provides a sensitive probe of the molecular environment and highlights the charge-transfer nature of their excited states.[14][15] This guide provides the foundational principles and comparative data necessary for leveraging UV-Vis spectroscopy as a predictive and powerful characterization tool in the development of novel furan-oxazolone-based drugs and materials.
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Mata-Mata, J.L., et al. (2023). Solvent Effects and Metal Ion Recognition in Several Azulenyl-Vinyl-Oxazolones. Symmetry, 15(2), 327. [Link]
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Hagar, M., et al. (2021). Novel Oxazolones Incorporated Azo Dye: Design, Synthesis Photophysical-DFT Aspects and Antimicrobial Assessments with In-silico and In-vitro Surveys. Molecules, 26(8), 2335. [Link]
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Marra, G.F.A., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online, 10(2), 1-13. [Link]
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Al-Azzawi, A.M.J., et al. (2024). Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. [Link]
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Fareed, G., et al. (n.d.). SUPPLEMENTARY MATERIAL TO Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society. [Link]
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Al-Otaibi, A.A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 75-84. [Link]
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Devyani, D., et al. (2016). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 6(1), 32-35. [Link]
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A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Method for Oxazolone Purity Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, field-proven framework for developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5(4H)-oxazolones. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also defensible and suitable for its intended purpose in a drug development environment.
Introduction: The Analytical Challenge of Oxazolones
Oxazolones, or azlactones, are highly valuable heterocyclic intermediates, particularly in the synthesis of peptides, amino acids, and various pharmacologically active molecules.[1][2][3] Their utility stems from the reactivity of the five-membered ring, which also makes them susceptible to degradation. The primary analytical challenge is that impurities can arise from both the initial synthesis and subsequent degradation, potentially compromising the safety and efficacy of the final product. Common synthetic side reactions include racemization and aminolysis, while the most prevalent degradation pathway is hydrolysis, which opens the ring to form the corresponding N-acyl-α-amino acid.[4]
Therefore, a simple purity check is insufficient. A robust analytical method must be stability-indicating —capable of unambiguously separating the intact oxazolone from all potential process-related impurities and degradation products.[5][6][7] This guide details a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, to develop such a method.
Pillar 1: Understanding the Analyte & Anticipating Impurities
A successful method begins with a deep understanding of the molecule's chemistry. The 5(4H)-oxazolone ring is prone to nucleophilic attack, primarily at the C-5 carbonyl group. This knowledge allows us to predict the most likely degradants that our HPLC method must be able to resolve.
Key Degradation Pathways:
-
Hydrolysis (Acid/Base Catalyzed): The most common degradation route. The oxazolone ring is cleaved by water to yield the parent N-acyl-α-amino acid. This degradant is often more polar than the parent oxazolone.[4]
-
Aminolysis: If residual amines are present (e.g., from synthesis), they can attack the carbonyl group, leading to amide byproducts.[4]
-
Thermal/Photolytic Stress: Can lead to more complex degradation profiles or polymerization, which must be assessed.
Caption: Predicted degradation pathways for a 5(4H)-oxazolone core structure.
Pillar 2: A Systematic Approach to Method Development
Our strategy is to start with broad screening conditions to gain an initial understanding of the separation, followed by systematic optimization to achieve the desired performance.
Caption: A logical workflow for systematic HPLC method development.
Experimental Protocol: Method Development
-
Instrumentation & Initial Conditions:
-
HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector is ideal.
-
Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The C18 stationary phase is effective for retaining moderately nonpolar molecules like oxazolones while allowing for the elution of more polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group on the potential hydrolysis product, leading to better peak shape and retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Initial Gradient: A broad linear gradient from 5% to 95% B over 20 minutes. This ensures the elution of both highly polar and highly nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Use the PDA detector to scan from 200-400 nm to determine the absorbance maximum (λmax) of the oxazolone analyte.
-
-
Optimization:
-
Inject a solution of the oxazolone reference standard. Identify the retention time and λmax.
-
Based on the initial gradient run, adjust the gradient slope to improve resolution around the main peak and any observed impurities. If all peaks elute early, a shallower gradient may be necessary. If the run time is excessive, a steeper gradient or a higher starting percentage of organic modifier can be used.
-
The goal is to achieve a baseline resolution (Rs > 2.0) between the parent peak and all other significant peaks.
-
Pillar 3: Demonstrating Specificity via Forced Degradation
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[8][9] The objective is to intentionally degrade the drug substance under various conditions to generate potential degradants and prove that the analytical method can separate them from the intact drug. The target degradation is typically between 5-20%.[8][10]
Experimental Protocol: Forced Degradation Studies
Prepare stock solutions of the oxazolone in a suitable solvent (e.g., acetonitrile/water). Subject these solutions to the following conditions in parallel with a control solution protected from stress.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. This reaction is often rapid; monitor at time points such as 30 min, 1 hr, and 2 hrs. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and heat at 50°C for 4-8 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 24 hours. Dissolve in the sample solvent for analysis.
-
Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
Analyze all stressed samples using the developed HPLC method. The PDA detector is critical here to assess peak purity for both the parent peak and any new degradant peaks, ensuring no co-elution is occurring.
Data Presentation: Example Forced Degradation Summary
| Stress Condition | % Degradation of Oxazolone | Number of Degradant Peaks | Resolution (Rs) of Main Degradant from Parent |
| Control | < 0.1% | 0 | N/A |
| 0.1 M HCl, 60°C, 8h | 12.5% | 1 | 3.5 |
| 0.1 M NaOH, RT, 1h | 18.2% | 1 | 3.6 |
| 3% H₂O₂, 50°C, 8h | 8.9% | 2 | 2.8 |
| Thermal (Solid), 80°C, 24h | 2.1% | 0 | N/A |
| Photolytic (Solution) | 6.5% | 1 | 4.1 |
This data is illustrative. Rs refers to the resolution between the parent peak and the largest degradant peak.
Pillar 4: Method Validation for Trustworthiness & Compliance
Once the method is optimized and its specificity is confirmed, it must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for routine use.[11][12][13][14]
Experimental Protocol: Method Validation
-
Specificity: Confirmed through forced degradation studies, demonstrating resolution from all potential degradants and impurities.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the oxazolone standard at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be evaluated.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase composition ±2%) and assess the impact on the results, including retention times and resolution. The method should remain unaffected by these small variations.
Data Presentation: Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | Report | 1.22% |
| LOQ (µg/mL) | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | System suitability passes | Passed |
Conclusion & Comparison with Alternatives
This guide has detailed a systematic, science-driven approach to developing a stability-indicating RP-HPLC method for oxazolone purity analysis. The outlined reversed-phase method offers broad applicability and is the gold standard for purity and stability testing of small molecules.
While alternative techniques exist, they serve different purposes. For instance, a chiral HPLC method , often run in normal-phase mode, would be required if the goal were to separate enantiomers of a chiral oxazolone, a parameter not typically covered by a standard purity method.[15][16] However, for assessing chemical purity and stability, the validated RP-HPLC method described herein provides the necessary specificity, accuracy, and precision required by regulatory agencies and for confident internal decision-making in drug development.
By grounding method development in the chemical principles of the analyte and adhering to a rigorous, guideline-driven validation process, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
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ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Neto, A. J. C., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Sobańska, A. W., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
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Realini, N., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Kropp, H., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Plant Science. [Link]
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Jiao, Y., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
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Padivitage, N., et al. (2017). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. ResearchGate. [Link]
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Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
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ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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de Oliveira, M. A., et al. (2014). Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. RSC Advances. [Link]
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A Comparative Guide to Coupling Chemistry: 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one vs. Activated Esters
Introduction: The Central Role of the Amide Bond
In the landscape of chemical synthesis, particularly within drug development and materials science, the formation of the amide bond is a cornerstone reaction.[1] It is the fundamental linkage in peptides and proteins and is present in approximately 25% of all pharmaceutical compounds. The efficiency of amide bond formation—or coupling—is therefore a critical parameter, dictating yield, purity, and the economic viability of a synthetic route. This guide provides an in-depth comparison of two distinct strategies for activating carboxylic acids for coupling: the use of highly reactive oxazolone intermediates, specifically 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, and the widely adopted application of stable, pre-activated esters.
This analysis moves beyond a simple listing of features to explore the mechanistic underpinnings, kinetic profiles, and practical considerations that govern the efficiency of each method. By understanding the causality behind their performance, researchers can make more informed decisions to optimize their synthetic strategies.
Section 1: The Workhorse of Bioconjugation: Activated Esters
Activated esters are carboxylic acid esters that have been modified with an electron-withdrawing group on the alcohol moiety. This modification enhances the electrophilicity of the carbonyl carbon and transforms the alcohol component into a good leaving group, facilitating nucleophilic attack by an amine.[2] This strategy is arguably the most common method for labeling and crosslinking biomolecules.[3]
Mechanism of Action: The NHS Ester Example
N-hydroxysuccinimide (NHS) esters are the most prevalent class of activated esters.[4] The reaction proceeds via a nucleophilic acyl substitution where a deprotonated primary amine attacks the ester's carbonyl carbon. This forms a transient tetrahedral intermediate that collapses, releasing the stable N-hydroxysuccinimide and forming a robust amide bond.[3][5]
A significant competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and reduces conjugation efficiency.[5][6] The rates of both aminolysis (the desired reaction) and hydrolysis are highly dependent on pH.[4]
Caption: Mechanism of NHS ester aminolysis vs. hydrolysis.
Key Activated Esters and Their Properties
While NHS esters are common, other variants offer specific advantages:
-
Sulfo-NHS esters: Incorporate a sulfonate group, rendering them water-soluble and allowing for conjugation reactions in fully aqueous buffers without organic co-solvents.[6]
-
Pentafluorophenyl (PFP) esters: Highly reactive and more resistant to hydrolysis than NHS esters. They are often used in solid-phase peptide synthesis (SPPS) where they can be isolated as stable, crystalline solids.[7][8]
-
HOBt/HOAt esters: Typically formed in situ using a carbodiimide (e.g., DCC, EDC) and an additive like 1-Hydroxybenzotriazole (HOBt).[9][10] HOBt acts as a nucleophile to form a highly reactive ester intermediate that is less prone to racemization, a critical concern in peptide synthesis.[10][11]
The primary determinant of efficiency for pre-formed activated esters is the balance between amine concentration and pH. The optimal pH is typically between 7.2 and 8.5, which keeps the primary amine sufficiently deprotonated and nucleophilic while minimizing the rate of ester hydrolysis.[5][6]
Section 2: High-Energy Intermediates: The Chemistry of Oxazolones (Azlactones)
5(4H)-Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that can be viewed as cyclic anhydrides of N-acyl amino acids.[12] 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is an example where the furan ring is part of the N-acyl group. These molecules are highly reactive intermediates in certain types of peptide synthesis and other coupling reactions.[13][14]
Mechanism of Action: A Highly Strained Ring
Oxazolones are typically formed by the cyclodehydration of an N-acyl amino acid, often using a carbodiimide or acetic anhydride.[12][15] The resulting strained ring system contains a highly activated carbonyl group (C-5). Nucleophiles, such as amines, readily attack this position, leading to ring-opening and the formation of a new amide bond.[12]
A critical aspect of oxazolone chemistry is the potential for racemization. The proton at the C-4 position is acidic and can be abstracted, leading to a resonance-stabilized anion.[12] Reprotonation can occur from either face, scrambling the stereochemistry of the alpha-carbon. This is a significant drawback compared to methods designed to suppress racemization.[16]
Caption: Formation and reaction pathway of 5(4H)-oxazolones.
Section 3: Head-to-Head Comparison: Coupling Efficiency
The choice between an activated ester and an oxazolone-based strategy hinges on a trade-off between raw reactivity, stability, stereochemical integrity, and the specific demands of the application.
| Parameter | Activated Esters (e.g., NHS, PFP) | 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (Azlactones) |
| Reactivity | Moderate to High[7] | Very High[12] |
| Stability | Can be isolated and stored; moderate aqueous stability (hydrolysis is a key concern)[3][6] | Generally unstable; often generated and used in situ. Prone to rapid hydrolysis.[14][15] |
| Reaction Speed | Minutes to hours, pH-dependent[6][17] | Very rapid, often complete in minutes[15] |
| Racemization Risk | Low for pre-formed esters. Additives (HOBt) are used to suppress it during in situ formation.[10] | High, especially for chiral α-amino acid derivatives.[12] |
| Key Side Reactions | Hydrolysis of the ester[5] | Racemization, formation of N-acylurea if carbodiimides are used for generation[15] |
| Primary Application | Bioconjugation (protein/oligo labeling), solution-phase synthesis, SPPS[3][4] | Often a transient intermediate in carbodiimide-mediated peptide synthesis; synthesis of α,β-unsaturated acylamino acids.[13][15] |
Analysis of Efficiency:
-
For Bioconjugation: Activated esters, particularly NHS and Sulfo-NHS esters, are unequivocally superior. Their stability in aqueous buffers (half-life of hours at pH 7) allows for controlled, efficient labeling of complex biomolecules with minimal risk of side reactions.[6] The high, indiscriminate reactivity and instability of oxazolones make them unsuitable for such applications.
-
For Peptide Synthesis: The picture is more complex. While oxazolone formation is a known pathway in carbodiimide-mediated couplings, it is also a primary pathway for racemization.[16] Therefore, modern peptide synthesis protocols are explicitly designed to avoid stable oxazolone intermediates by using additives like HOBt or HOAt. These additives intercept the initial O-acylisourea intermediate to form an HOBt-active ester, which couples efficiently while minimizing the risk of racemization.[9][10] In this context, the transient oxazolone is an inefficient pathway because it compromises product purity. However, for coupling non-chiral acids or where stereochemistry is not a concern, the high reactivity of oxazolones could theoretically be leveraged for very fast reactions.
Section 4: Experimental Protocols and Practical Considerations
Workflow 1: General Protocol for Protein Labeling with an NHS Ester
This protocol is designed for the reliable conjugation of an amine-reactive probe to a protein, a self-validating system where success is measured by labeling efficiency and retention of protein function.
Caption: Standard workflow for NHS ester bioconjugation.
Step-by-Step Methodology:
-
Prepare the Protein: Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[5]
-
Perform the Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of organic solvent should be kept below 10% to avoid protein denaturation.[5]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[5]
-
Purify the Conjugate: Remove unreacted NHS ester and the NHS byproduct by size-exclusion chromatography, dialysis, or spin filtration.
Workflow 2: General Protocol for Oxazolone-Mediated Coupling
This protocol outlines the synthesis of an amide using a pre-formed oxazolone. This is less common than in-situ generation but illustrates the chemical principles. The system's validation relies on spectroscopic confirmation of the intermediate and final product.
Caption: Experimental workflow for amide synthesis via an oxazolone.
Step-by-Step Methodology:
-
Synthesize the Oxazolone: In a flame-dried flask under an inert atmosphere, suspend the N-acyl amino acid (e.g., N-(furan-2-carbonyl)glycine) in acetic anhydride. Heat the mixture (e.g., to 100°C) for a specified time (e.g., 1-2 hours) until a clear solution is formed and starting material is consumed (monitored by TLC).[18]
-
Isolate the Intermediate: Remove the acetic anhydride under reduced pressure. The crude oxazolone may be used directly or purified by recrystallization or chromatography if its stability permits. Characterize via IR (strong C=O stretch ~1820 cm⁻¹) and NMR.[12]
-
Perform the Coupling: Dissolve the isolated 2-(furan-2-yl)-1,3-oxazol-5(4H)-one (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Nucleophile: Add the amine (1-1.2 equivalents) to the solution, either neat or as a solution in the same solvent.
-
Incubate & Monitor: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the oxazolone is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in a suitable solvent like ethyl acetate, wash with dilute acid, base, and brine as needed. Dry the organic layer, concentrate, and purify the final amide product by flash column chromatography.
Conclusion
The comparison between 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one and activated esters for coupling efficiency is a study in contrasts. Activated esters, particularly NHS esters, represent a robust, controllable, and highly efficient method for specific applications like bioconjugation, where stability and selectivity in aqueous environments are paramount. Their moderate reactivity is a feature, not a bug, allowing for precise control.
Oxazolones, conversely, are highly reactive, high-energy intermediates. While this translates to very rapid reaction rates, their instability and, critically, their propensity to cause racemization in chiral substrates make them less efficient for applications where product purity and stereochemical integrity are essential, such as modern peptide synthesis. They are more accurately viewed as transient species whose formation is often a side reaction to be suppressed rather than a pathway to be exploited. The choice of reagent is therefore not a matter of universal superiority but of selecting the right tool for the specific synthetic challenge at hand.
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Bloem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. Retrieved from [Link]
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- Giraud, M., et al. (2025, August 7). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study.
- Kumari, S., et al. (2021, November 19). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
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International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]
- Dudley, G. B. (2009, September 1). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Semantic Scholar.
- Wang, H., et al. (n.d.). Dioxazolone mediated cyclization reactions through C–H activation. Organic & Biomolecular Chemistry. Published by The Royal Society of Chemistry.
- van der Meijden, P. A., et al. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society.
- Abdel-Wahab, B. F., et al. (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Rasayan Journal of Chemistry, 13(3), 1599-1607.
- Valeur, E., & Bradley, M. (2009). Amide bond bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 52(21), 6765-6780.
- Sharma, A., & Kumar, S. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 7(10), 241-266.
- AL. Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
- Mariani, A., et al. (2016, October 10). Mixed Anhydride Intermediates in the Reaction of 5(4H)
- Fayed, E. A., et al. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl). SciSpace.
- AL. Abodi, A.-J. K., et al. (2025, August 7). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
- Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988-2991.
- Năstas, C., et al. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
